(2S)-OMPT
説明
特性
IUPAC Name |
N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELRVLEXVWOAY-JNYXYQEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H73N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (2S)-OMPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-OMPT, the S-enantiomer of 1-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR). As a metabolically stabilized analog of lysophosphatidic acid (LPA), this compound serves as a critical tool for elucidating the physiological and pathological roles of LPA3 signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the LPA3 receptor and the subsequent activation of intracellular signaling cascades. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that elicits a wide range of cellular responses by activating a family of GPCRs. The LPA3 receptor, in particular, is implicated in various physiological processes, including reproduction and vascular development, as well as in pathological conditions such as cancer. The development of selective agonists like this compound has been instrumental in dissecting the specific contributions of LPA3 to these processes. This compound exhibits greater potency compared to its R-enantiomer, (2R)-OMPT, making it a preferred research tool.[1] This guide will delve into the molecular mechanisms that underpin the activity of this compound.
Mechanism of Action: LPA3 Receptor Activation and Downstream Signaling
The primary mechanism of action of this compound is its function as a selective agonist at the LPA3 receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The LPA3 receptor promiscuously couples to G proteins of the Gαq/11 and Gαi/o subfamilies.
Gαq/11-Mediated Signaling
Activation of the Gαq/11 pathway by the this compound-LPA3 complex leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of LPA3 activation and can be readily measured to quantify agonist activity.
Gαi/o-Mediated Signaling
Concurrent with Gαq/11 activation, the LPA3 receptor can also signal through Gαi/o proteins. This pathway is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, the βγ subunits released from the activated Gαi/o can also activate other downstream effectors, including Phosphoinositide 3-kinase (PI3K).
Convergence on MAPK/ERK and PI3K/Akt Pathways
The signaling cascades initiated by both Gαq/11 and Gαi/o converge on the Mitogen-Activated Protein Kinase (MAPK/ERK) and the PI3K/Akt pathways. The increase in intracellular calcium and the activation of PI3K contribute to the phosphorylation and activation of ERK and Akt. These kinases play crucial roles in regulating cell proliferation, survival, and migration.
Cellular Responses
The culmination of these signaling events is the modulation of various cellular functions. A notable downstream effect of this compound-mediated LPA3 activation in certain cell types, such as the OVCAR3 ovarian cancer cell line, is the production and release of interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation and cancer progression.
Quantitative Data
The following table summarizes the available quantitative data for the activity of OMPT. While specific EC50 values for this compound across all assays are not consistently reported, its enhanced potency relative to its enantiomer and the parent compound LPA is well-established.
| Parameter | Agonist | Cell Line | Value | Reference |
| EC50 (Receptor Phosphorylation) | OMPT | HEK293 (LPA3-transfected) | 10 ± 2 nM | |
| Relative Potency (Calcium Release) | This compound vs. (2R)-OMPT | LPA3-transfected Sf9 and Rh7777 cells | 5- to 20-fold more active | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced LPA3 Signaling Pathway
Caption: this compound activates the LPA3 receptor, leading to Gq and Gi mediated signaling.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the activity of this compound.
Detailed Experimental Protocols
LPA3 Receptor Binding Assay (Radioligand Displacement)
This protocol is a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound for the LPA3 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the LPA3 receptor.
-
Radiolabeled LPA analog (e.g., [³H]LPA).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled LPA analog at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, include wells with a high concentration of unlabeled LPA.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon LPA3 receptor activation.
-
Materials:
-
LPA3-expressing cells (e.g., transfected HEK293 or Rh7777 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
-
-
Procedure:
-
Seed the cells in the microplate and allow them to adhere overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to capture the transient calcium response.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Western Blot for MAPK (ERK) and Akt Phosphorylation
This protocol is for detecting the phosphorylation of ERK and Akt as a measure of downstream signaling activation.
-
Materials:
-
LPA3-expressing cells.
-
Serum-free cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Culture cells to sub-confluency and then serum-starve them overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Repeat the process for p-Akt and total Akt.
-
Quantify the band intensities and plot the ratio of phosphorylated protein to total protein as a function of this compound concentration to determine the EC50.
-
IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of IL-6 secreted by cells in response to this compound.
-
Materials:
-
OVCAR3 cells or other IL-6-secreting, LPA3-expressing cells.
-
This compound stock solution.
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (as provided in the kit).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate for a period sufficient to allow for IL-6 secretion (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-6 to the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated IL-6 detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 20 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution.
-
Allow the color to develop, then stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
-
Plot the IL-6 concentration as a function of the this compound concentration to determine the EC50.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the LPA3 receptor. Its mechanism of action involves the activation of Gαq/11 and Gαi/o signaling pathways, leading to calcium mobilization and the activation of the MAPK/ERK and PI3K/Akt cascades. These signaling events culminate in diverse cellular responses, providing a framework for understanding the physiological and pathophysiological functions of LPA3. The experimental protocols detailed in this guide offer a robust methodology for characterizing the activity of this compound and other LPA3 modulators, thereby facilitating further research in this area.
References
(2S)-OMPT: A Technical Guide to a Selective LPA3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-OMPT, chemically known as (2S)-1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate, is a potent and selective synthetic agonist for the lysophosphatidic acid receptor 3 (LPA3). As a stable analog of the endogenous signaling lipid lysophosphatidic acid (LPA), this compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the LPA3 receptor. Its selectivity makes it invaluable for dissecting the distinct signaling pathways governed by LPA3 from those activated by other LPA receptor subtypes. This technical guide provides an in-depth overview of this compound, including its chemical properties, receptor activation profile, detailed experimental protocols for its characterization, and the signaling cascades it initiates.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (2S)-1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate |
| Molecular Formula | C22H43O6PS • 2(C2H5)3N |
| Formula Weight | 669.00 g/mol |
| CAS Number | 1217471-69-6[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous buffers containing BSA, and organic solvents such as DMSO and ethanol. |
LPA3 Receptor Selectivity and Potency
This compound exhibits preferential agonistic activity at the human LPA3 receptor. While it is widely regarded as a selective LPA3 agonist, some studies suggest it may possess weak activity at other LPA receptor subtypes, particularly at higher concentrations. The following tables summarize the available quantitative data on the potency of this compound at various LPA receptors as determined by key in vitro functional assays.
Table 1: GTPγS Binding Assay
This assay measures the activation of G proteins, a primary step in GPCR signaling. The EC50 value represents the concentration of this compound that elicits a half-maximal response.
| Receptor Subtype | Cell Line | EC50 (nM) | Reference |
| LPA1 | HEK293T | No significant activity | [2] |
| LPA2 | HEK293T | Weak agonistic effects at >1µM | [2] |
| LPA3 | HEK293T | 276 | [2] |
Table 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq/11-coupled receptor activation.
| Receptor Subtype | Cell Line | EC50 (nM) | Reference |
| LPA2 | Sf9 | Poorly induces Ca2+ increase | [1] |
| LPA3 | Sf9 | Efficiently induces Ca2+ increase | [1] |
| LPA3 | HEK293 | 425 | [3] |
Table 3: ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a common downstream signaling event for many GPCRs.
| Receptor Subtype | Cell Line | EC50 (nM) | Reference |
| LPA1 | HEK293 | No stimulation | [1] |
| LPA2 | HEK293 | No stimulation | [1] |
| LPA3 | HEK293 | 5 | [3] |
LPA3 Receptor Signaling Pathways
Activation of the LPA3 receptor by this compound initiates a cascade of intracellular signaling events. The LPA3 receptor primarily couples to G proteins of the Gq/11, Gi/o, and G12/13 families. These interactions lead to the activation of various downstream effector molecules and the modulation of cellular processes.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the LPA receptor of interest
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Prepare cell membranes from cells overexpressing the desired LPA receptor subtype.
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound.
-
Add 25 µL of cell membrane suspension (typically 5-20 µg of protein) to each well.
-
Add 25 µL of assay buffer containing GDP (final concentration ~10 µM) and [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data are analyzed by non-linear regression to determine EC50 values.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon receptor activation using a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the LPA receptor of interest
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject various concentrations of this compound and immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data are analyzed to determine EC50 values.
ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
Materials:
-
Cells expressing the LPA receptor of interest
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
In Vivo Studies
This compound has been utilized in preclinical animal models to investigate the in vivo functions of LPA3. For instance, in a mouse model of sepsis induced by lipopolysaccharide (LPS), administration of this compound demonstrated a potential therapeutic effect.[4]
Experimental Example: Sepsis Mouse Model
-
Model: C57BL/6 mice injected with a lethal dose of LPS.
-
Treatment: this compound administered intraperitoneally at a specified dose following LPS challenge.
-
Endpoints: Survival rate, plasma cytokine levels (e.g., IL-6), and markers of coagulation can be monitored.
Further in vivo studies are necessary to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the full therapeutic potential of this compound.
Logical Relationship of this compound Selectivity
The following diagram illustrates the logical relationship of this compound's selectivity for the LPA3 receptor based on the compiled data.
References
- 1. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Lysophosphatidic acid (LPA) signaling via LPA4 and LPA6 negatively regulates cell motile activities of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of (2S)-OMPT: A Potent and Selective LPA Analog for Advancing Lysophosphatidic Acid Receptor Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate), a metabolically stabilized and potent agonist for the lysophosphatidic acid receptor 3 (LPA3). As a stereoisomer of OMPT, this compound exhibits significantly higher potency than its (2R) counterpart, making it a valuable tool for elucidating the physiological and pathological roles of the LPA3 receptor. This document details the enantioselective synthesis of this compound, presents its activity profile in structured tables, and provides in-depth experimental protocols for key biological assays. Furthermore, it visualizes the intricate signaling pathways activated by this compound through detailed diagrams, offering a critical resource for researchers in pharmacology and drug discovery.
Introduction: The Significance of LPA and the Advent of this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6. These receptors are implicated in numerous physiological processes, including cell proliferation, migration, and survival, as well as in pathological conditions such as cancer, fibrosis, and inflammation. The lack of metabolically stable and receptor-subtype-selective ligands has historically hampered the dissection of the specific functions of individual LPA receptors.
The development of OMPT, a metabolically stabilized LPA analog with a phosphorothioate substitution, represented a significant advancement in the field. Subsequent research focusing on its stereochemistry led to the discovery that the (2S)-enantiomer, this compound, is significantly more potent than the (2R)-enantiomer, particularly as an agonist for the LPA3 receptor.[1] This enhanced potency and selectivity make this compound an invaluable chemical probe for investigating LPA3-mediated signaling and its downstream consequences.
Enantioselective Synthesis of this compound
The synthesis of this compound is achieved through an enantioselective route, ensuring the specific stereochemistry that confers its high potency. The following protocol is a composite representation based on established methodologies for the synthesis of OMPT and its analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-Solketal
-
Oleoyl chloride
-
Phosphorus trichloride (PCl3)
-
Sulfur (S8)
-
2-Cyanoethanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation of (R)-Solketal: (R)-Solketal is acylated with oleoyl chloride in the presence of a base such as pyridine or DIPEA in an inert solvent like DCM at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and the product, (R)-1-oleoyl-2,3-isopropylideneglycerol, is purified by silica gel chromatography.
-
Acidic Deprotection: The isopropylidene protecting group is removed by treatment with an acid, such as aqueous acetic acid or a catalytic amount of a stronger acid, to yield (R)-1-oleoyl-glycerol.
-
Methylation of the sn-2 Hydroxyl Group: The sn-2 hydroxyl group is selectively methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. This step is crucial for introducing the 2-O-methyl group and is performed under anhydrous conditions.
-
Phosphitylation: The resulting (R)-1-oleoyl-2-O-methyl-sn-glycerol is phosphitylated at the sn-3 position using a phosphitylating agent. A common method involves the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base like DIPEA.
-
Sulfurization: The intermediate phosphite triester is then converted to the phosphorothioate by treatment with elemental sulfur in a suitable solvent.
-
Deprotection of the Phosphate Group: The 2-cyanoethyl protecting group on the phosphate is removed by treatment with a mild base, such as a solution of triethylamine in pyridine or concentrated ammonia, to yield the final product, this compound.
-
Purification: The final compound is purified by silica gel chromatography to obtain high-purity this compound. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Biological Activity and Quantitative Data
This compound is a potent agonist primarily for the LPA3 receptor, demonstrating significantly higher activity compared to its (2R)-enantiomer. Its biological effects include the induction of intracellular calcium mobilization, stimulation of interleukin-6 (IL-6) production, and activation of the MAPK and Akt signaling pathways.[1]
Quantitative Agonist Potency of this compound
The following table summarizes the reported EC50 values for this compound in various functional assays, highlighting its potency at the LPA3 receptor.
| Assay | Cell Line | Receptor | This compound EC50 (nM) | LPA EC50 (nM) | Reference |
| LPA3 Receptor Phosphorylation | HEK293 | LPA3 | 10 | 260 | [2][3] |
| ERK1/2 Phosphorylation | HEK293 | LPA3 | 5 | 290 | [2][3] |
| Calcium Mobilization | HEK293 | LPA3 | 425 | 300 | [2][3] |
| Calcium Release | LPA3-transfected Sf9 | LPA3 | Potent (5-20 fold > (2R)-OMPT) | - | [4] |
Key Experimental Protocols for Biological Characterization
To assess the biological activity of this compound, several key in vitro assays are employed. Detailed protocols for these assays are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
Materials:
-
Cells expressing the LPA3 receptor (e.g., HEK293-LPA3)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Washing (for Fura-2): If using Fura-2, gently wash the cells with HBSS to remove extracellular dye. For no-wash Fluo-4 kits, this step is omitted.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Measurement: Place the cell plate into the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the instrument's automated injector to add the this compound dilutions to the wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence signal over time. For Fluo-4, excitation is typically at 490 nm and emission at 525 nm. For Fura-2, ratiometric measurements are made with excitation at 340 nm and 380 nm, and emission at 510 nm.
-
Data Analysis: The change in fluorescence intensity or ratio is plotted against the concentration of this compound to determine the EC50 value.
TGFα Shedding Assay for GPCR Activation
This assay provides a sensitive and versatile method to measure GPCR activation, particularly for Gq and G12/13-coupled receptors.[5][6][7]
Materials:
-
HEK293 cells
-
Expression plasmid for the LPA3 receptor
-
Expression plasmid for alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGFα)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well microplates
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the LPA3 receptor and AP-TGFα expression plasmids using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Starvation: The following day, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.
-
Stimulation: Add serial dilutions of this compound to the wells and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Carefully collect the conditioned medium from each well.
-
AP Activity Measurement: Add the collected supernatant to a new plate containing the pNPP substrate dissolved in a suitable buffer.
-
Incubation and Reading: Incubate the plate at 37°C until a yellow color develops. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance values, which correspond to the amount of shed AP-TGFα, are plotted against the concentration of this compound to determine the EC50 value.
MAPK and Akt Phosphorylation Assay (Western Blotting)
This assay determines the activation of downstream signaling pathways by detecting the phosphorylation of key kinases, ERK (a MAPK) and Akt.
Materials:
-
Cells expressing the LPA3 receptor
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation: Culture cells to sub-confluency and then serum-starve them overnight to reduce basal phosphorylation levels.
-
Stimulation: Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total forms of the kinases (total-ERK and total-Akt) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Signaling Pathways of this compound
This compound, through its potent agonism at the LPA3 receptor, activates specific intracellular signaling cascades. The LPA3 receptor primarily couples to G proteins of the Gq/11 and Gi/o families.[8]
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key signaling event that can be measured using the calcium mobilization assay. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, contributing to cellular responses.
Gi/o-Mediated Pathway
Coupling of the LPA3 receptor to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ subunits released from the activated Gi/o protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway. The activation of these pathways is crucial for cell survival, proliferation, and migration.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound.
Caption: LPA3 receptor signaling cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. 2S-OMPT - Echelon Biosciences [echelon-inc.com]
- 5. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (2S)-OMPT and its Enantiomers: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "(2S)-OMPT". The following guide is a generalized framework based on established principles of stereoisomerism and structure-activity relationships in drug development, intended to serve as a template for researchers. The data and specific experimental details are illustrative examples.
Introduction
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significant differences in their pharmacological and toxicological profiles. This occurs because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions. Understanding the structure-activity relationship (SAR) of a chiral compound and its enantiomers is therefore critical for the development of safe and effective therapeutics.[1][2][3][4]
This technical guide outlines the key experimental approaches and data analysis required to elucidate the SAR of a hypothetical chiral molecule, referred to here as OMPT, focusing on its (2S) and (2R) enantiomers.
Quantitative Analysis of Stereoselective Activity
A comprehensive evaluation of the biological activity of each enantiomer is the cornerstone of SAR analysis. This typically involves a battery of in vitro assays to determine binding affinity, functional potency, and efficacy at the primary biological target.
Receptor Binding Affinity
Binding assays are performed to quantify the affinity of each enantiomer for its molecular target.[5][6] Radioligand binding assays or label-free techniques like surface plasmon resonance (SPR) are commonly employed.
Table 1: Receptor Binding Affinities of OMPT Enantiomers
| Compound | Target Receptor | Ki (nM) |
| This compound | Receptor X | 15.2 ± 2.1 |
| (2R)-OMPT | Receptor X | 345.8 ± 18.3 |
| Racemic OMPT | Receptor X | 32.5 ± 4.5 |
Ki (inhibition constant) values are determined by competitive binding assays. Data are presented as mean ± standard deviation from three independent experiments.
Functional Potency and Efficacy
Functional assays measure the biological response elicited by each enantiomer.[7][8] The choice of assay depends on the nature of the target and the signaling pathway it modulates.
Table 2: Functional Activity of OMPT Enantiomers at Receptor X
| Compound | Assay Type | EC50 (nM) | Emax (%) |
| This compound | cAMP Accumulation | 25.6 ± 3.8 | 98 ± 5 |
| (2R)-OMPT | cAMP Accumulation | 850.2 ± 50.1 | 45 ± 8 |
| Racemic OMPT | cAMP Accumulation | 52.1 ± 6.2 | 95 ± 6 |
EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined from concentration-response curves. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality SAR data.
Synthesis and Chiral Separation of Enantiomers
The synthesis of the racemic mixture of OMPT is followed by chiral separation using techniques such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[9] The absolute configuration of the separated enantiomers is confirmed using methods like X-ray crystallography.[10]
Receptor Binding Assay (Competitive Radioligand Binding)
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human Receptor X are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[11]
-
Binding Reaction: Cell membranes (20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand Y) and increasing concentrations of the test compound (this compound, (2R)-OMPT, or racemic OMPT).
-
Incubation and Filtration: The reaction is incubated at room temperature for 60 minutes to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
-
Cell Culture: HEK293 cells expressing Receptor X are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by stimulation with increasing concentrations of the OMPT enantiomers for 30 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the compound concentration. EC50 and Emax values are determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Hypothetical signaling cascade initiated by this compound binding to a Gs-coupled receptor.
Caption: A streamlined workflow for determining the binding affinity of OMPT enantiomers.
Conclusion
The illustrative data clearly demonstrate the stereoselective activity of the hypothetical OMPT enantiomers, with the (2S)-enantiomer exhibiting significantly higher affinity and functional potency at Receptor X compared to the (2R)-enantiomer. This pronounced difference underscores the importance of evaluating individual enantiomers in drug discovery and development. The methodologies and workflows presented provide a robust framework for conducting such SAR studies, which are essential for selecting the optimal stereoisomer for further preclinical and clinical investigation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
- 4. brainly.com [brainly.com]
- 5. A guide to simple and informative binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Functional Assessment in Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination and evaluation of functional movement activities, body functions and structures, and participation | Neupsy Key [neupsykey.com]
- 9. Synthesis, Characterization and HPLC Analysis of the (1 S,2 S,5 R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and pharmacological profile of tropicamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cellular Responses Induced by (2S)-OMPT Activation of LPA3
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1-6 (LPA₁₋₆).[1] These receptors are implicated in numerous physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer metastasis.[2][3] The LPA₃ receptor (previously known as EDG7) is a key member of this family, primarily signaling through Gαi/o and Gαq/11 proteins to initiate downstream cellular responses.[4][5]
The study of specific LPA receptor subtypes has been challenging due to the overlapping expression of multiple receptor types in most cell lines.[6] To overcome this, subtype-selective agonists and antagonists are invaluable tools. This compound (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a metabolically stabilized, potent, and selective synthetic agonist for the LPA₃ receptor.[6][7] Its (2S)-enantiomer is significantly more potent, exhibiting 5-20 times more activity in inducing calcium release compared to the (2R)-enantiomer.[7] This guide provides a comprehensive overview of the signaling pathways and cellular responses elicited by the activation of LPA₃ with this compound, summarizes quantitative data, and details key experimental protocols for studying these effects.
Signaling Pathways Activated by this compound
Activation of the LPA₃ receptor by this compound initiates signaling through two primary heterotrimeric G protein families: Gαq/11 and Gαi/o.[4][5] These pathways trigger distinct downstream effector systems, leading to a cascade of intracellular events.
-
Gαq/11 Pathway : This pathway primarily regulates calcium homeostasis.[8] Upon activation, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[9] This rapid increase in intracellular calcium concentration is a hallmark of LPA₃ activation.[6]
-
Gαi/o Pathway : The Gαi/o pathway is primarily involved in mitogenic and survival signaling.[8] Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in LPA₃ signaling is the activation of the Ras-Raf-MEK-ERK (MAPK) cascade and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[2][8] These pathways are crucial for regulating cell proliferation, survival, and migration.
Interestingly, this compound has been shown to be a biased agonist, demonstrating different potencies for activating various downstream pathways compared to the endogenous ligand, LPA.[10] For instance, OMPT is more potent than LPA in activating ERK 1/2 phosphorylation but less effective at inducing a rapid increase in intracellular calcium.[10][11][12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the endogenous ligand LPA in activating LPA₃ receptor-mediated responses. This data is essential for designing experiments and interpreting results.
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| LPA | [³⁵S]GTPγS Binding | HEK293T (hLPA₃) | EC₅₀ | 196 | [13] |
| This compound | [³⁵S]GTPγS Binding | HEK293T (hLPA₃) | EC₅₀ | 276 | [13] |
| LPA | Ca²⁺ Mobilization | Sf9 (hLPA₃) | EC₅₀ | Potent | [6] |
| This compound | Ca²⁺ Mobilization | Sf9 (hLPA₃) | EC₅₀ | Potent | [6] |
| LPA | ERK 1/2 Phosphorylation | HEK293 (hLPA₃) | EC₅₀ | Less Potent | [10] |
| This compound | ERK 1/2 Phosphorylation | HEK293 (hLPA₃) | EC₅₀ | More Potent | [10] |
Note: "Potent" indicates efficient agonism was observed. Direct EC₅₀ values for Ca²⁺ mobilization and ERK phosphorylation from single comparative studies are not consistently reported across the literature, but relative potencies are noted.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular responses to this compound-mediated LPA₃ activation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the direct activation of G proteins coupled to a receptor, making it a proximal and reliable readout of receptor agonism.[14][15] It is particularly useful for differentiating full and partial agonists.[15]
Methodology:
-
Membrane Preparation : Prepare crude plasma membranes from cells overexpressing the LPA₃ receptor.[16]
-
Assay Buffer : Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Setup : In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of this compound, and 10 µM GDP. Allow pre-incubation for 15-20 minutes on ice.
-
Initiation : Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.[17]
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination : Terminate the assay by rapid filtration through GF/C glass fiber filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification : Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, primarily reflecting Gαq/11 pathway signaling.[9] It is a high-throughput method widely used for screening GPCR modulators.[9]
Methodology:
-
Cell Plating : Seed cells expressing the LPA₃ receptor into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[18]
-
Dye Loading : Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 3 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[18] Incubate for 30-60 minutes at 37°C.
-
Washing : Gently wash the cells with the assay buffer to remove extracellular dye.[19]
-
Measurement : Place the plate in a fluorescence microplate reader equipped with injectors.
-
Compound Addition : Record a stable baseline fluorescence for 15-30 seconds. Then, use the integrated fluidics to inject varying concentrations of this compound into the wells.
-
Data Acquisition : Immediately following injection, measure the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.
Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, quantifies the chemotactic response of cells towards an agonist, a key cellular process often mediated by LPA receptors.[1][3]
Methodology:
-
Cell Preparation : Culture LPA₃-expressing cells to ~80% confluency, then serum-starve for 18-24 hours to minimize basal migration and increase sensitivity.[1][20] Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[1]
-
Assay Setup :
-
Lower Chamber : Add serum-free medium containing the chemoattractant (this compound, typically 100 nM - 1 µM) to the lower wells of a 24-well plate.[1] Include a negative control (serum-free medium alone).
-
Upper Chamber : Place cell culture inserts (e.g., 8 µm pore size) into the wells. Add the cell suspension to the upper chamber of each insert.
-
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period determined by cell type (typically 4-24 hours).
-
Cell Staining and Quantification :
-
Carefully remove the inserts and wipe the inside with a cotton swab to remove non-migratory cells.
-
Fix the migrated cells on the underside of the membrane with methanol for 15 minutes.[1]
-
Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.[1]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
-
Data Analysis : Count the number of migrated cells in several random fields of view under a microscope. The results are expressed as the average number of migrated cells per field.
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the complex signaling and cellular functions of the LPA₃ receptor. Its biased agonistic properties, when compared to the natural ligand LPA, provide a unique opportunity to dissect the contributions of different signaling arms (e.g., Gαq/11 vs. Gαi/o) to specific physiological outcomes. The technical guidance and detailed protocols provided herein serve as a robust resource for researchers aiming to investigate LPA₃-mediated responses, ultimately facilitating the discovery of novel therapeutic agents targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2S-OMPT - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Phosphothionate Moiety in (2S)-OMPT: A Linchpin for Metabolic Stability and Potent LPA3 Receptor Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2S)-1-O-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, commonly known as (2S)-OMPT, has emerged as a critical tool in the study of lysophosphatidic acid (LPA) signaling. Its utility and potency are intrinsically linked to a key structural modification: the substitution of a non-bridging oxygen atom with sulfur in the phosphate headgroup, creating a phosphothionate. This whitepaper provides a comprehensive technical overview of the significance of this phosphothionate group, detailing its impact on metabolic stability, receptor interaction, and downstream signaling, supported by experimental data and protocols.
The Critical Role of the Phosphothionate Group: Conferring Metabolic Resistance
Lysophosphatidic acid is a potent signaling lipid, but its in vivo and in vitro applications are hampered by its metabolic lability. LPA is rapidly degraded by lipid phosphate phosphatases (LPPs), which hydrolyze the phosphate ester bond, inactivating the molecule. The introduction of a phosphothionate group in this compound is a strategic chemical modification to overcome this limitation.
The replacement of an oxygen atom with a sulfur atom in the phosphate headgroup renders the molecule resistant to hydrolysis by phosphatases.[1][2][3] This increased metabolic stability ensures a longer half-life, allowing for more sustained and reliable receptor activation in experimental systems. This characteristic is paramount for accurately dissecting the physiological and pathological roles of LPA receptor signaling without the confounding variable of rapid ligand degradation.
This compound: A Potent and Stereoselective LPA3 Receptor Agonist
This compound is not only metabolically stable but also a potent and selective agonist for the LPA3 receptor, one of the six recognized LPA receptors (LPA1-6).[4] The agonistic activity is highly dependent on its stereochemistry. The naturally occurring (2S) enantiomer is significantly more active than its synthetic (2R) counterpart. Experimental data from calcium release assays in LPA3-transfected insect Sf9 cells and rat hepatoma RH7777 cells show that this compound is 5- to 20-fold more active than (2R)-OMPT.[5] This stereoselectivity highlights the specific and stringent structural requirements for optimal binding and activation of the LPA3 receptor.
Quantitative Agonist Profile of OMPT at the LPA3 Receptor
The potency of OMPT has been quantified in various cellular assays. The following table summarizes the half-maximal effective concentration (EC50) values for OMPT in comparison to the endogenous ligand, oleoyl-LPA, in HEK 293 cells expressing the LPA3 receptor.
| Assay | Agonist | EC50 (nM) | Reference |
| LPA3 Receptor Phosphorylation | OMPT | 10 ± 2 | [1] |
| Oleoyl-LPA | 270 ± 70 | [1] | |
| ERK 1/2 Phosphorylation | OMPT | 5 ± 2 | [2] |
| Oleoyl-LPA | 290 ± 50 | [2] | |
| Intracellular Calcium Mobilization | OMPT | 425 ± 100 | [2] |
| Oleoyl-LPA | 300 ± 50 | [2] |
Note: The data from Jáuregui-Huerta et al. (2024) used racemic OMPT. Given the significantly higher activity of the (2S)-enantiomer, it is the primary contributor to the observed potency.
These data reveal that OMPT is substantially more potent than LPA in inducing receptor and ERK 1/2 phosphorylation, suggesting it is a highly efficacious agonist for these downstream signaling events.[1][2] Interestingly, its potency for calcium mobilization is comparable to that of LPA, which may indicate biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways.[2]
Downstream Signaling Pathways Activated by this compound
The LPA3 receptor primarily couples to G proteins of the Gq/11 and Gi/o families.[6][7] Activation of LPA3 by this compound initiates a cascade of intracellular events leading to diverse cellular responses, including proliferation, survival, and cytokine production.
-
Gq/11 Pathway: Upon ligand binding, LPA3 activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium is a hallmark of LPA3 activation.
-
MAPK/ERK Pathway: The activation of LPA3 also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2). This pathway is crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: this compound stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B) through the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis.[5]
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in cells expressing the LPA3 receptor (e.g., HEK 293-LPA3).
Materials:
-
HEK 293 cells stably expressing human LPA3 receptor.
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution (in fatty acid-free BSA).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading and injection capabilities.
Procedure:
-
Cell Plating: Seed LPA3-expressing cells into a 96-well plate at a density to achieve 80-90% confluency on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Remove culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to ~494 nm and emission to ~516 nm.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the desired concentration of this compound (prepared in Assay Buffer).
-
Record the fluorescence intensity kinetically for at least 3-5 minutes to capture the peak calcium response.
MAPK and Akt Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 and Akt in response to this compound stimulation.
Materials:
-
LPA3-expressing cells.
-
6-well plates.
-
Serum-free culture medium.
-
This compound.
-
Ice-cold PBS.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 18-24 hours.
-
Stimulation: Treat the starved cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-Akt).
Interleukin-6 (IL-6) Release Assay (ELISA)
This protocol is for quantifying the amount of IL-6 secreted by cells, such as OVCAR3 ovarian cancer cells, following stimulation with this compound.
Materials:
-
OVCAR3 cells.
-
24-well plates.
-
Culture medium.
-
This compound.
-
Human IL-6 ELISA Kit.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating: Seed OVCAR3 cells in 24-well plates and allow them to adhere and grow.
-
Stimulation: Replace the medium with fresh medium containing the desired concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 24-48 hours) to allow for cytokine synthesis and secretion.
-
Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with an IL-6 capture antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of IL-6 in each sample by comparing its absorbance to the standard curve.
Conclusion
The phosphothionate group is the cornerstone of this compound's utility as a pharmacological probe. By conferring resistance to enzymatic degradation, it provides a metabolically stable scaffold that allows for precise and sustained activation of the LPA3 receptor. This stability, combined with the high potency and stereoselectivity of the (2S) enantiomer, has established this compound as an invaluable tool for elucidating the complex signaling pathways downstream of LPA3 activation. For researchers in academia and the pharmaceutical industry, this compound offers a reliable means to investigate the roles of LPA3 in health and disease, paving the way for the development of novel therapeutics targeting this important GPCR.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPAR3 - Wikipedia [en.wikipedia.org]
Understanding the Metabolic Stability of (2S)-OMPT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-OMPT, formally known as L-sn-1-O-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a synthetic analog of lysophosphatidic acid (LPA). It is specifically designed for enhanced metabolic stability, acting as a potent and selective agonist for the LPA3 receptor. This technical guide provides a comprehensive overview of the metabolic stability of this compound, detailing the experimental protocols used to assess its metabolic fate and outlining the key signaling pathways it modulates. While specific quantitative metabolic data for this compound is not extensively available in public literature, this document presents the established qualitative understanding of its stability and provides standardized methodologies and data presentation formats crucial for its preclinical evaluation.
Introduction to this compound
This compound is a structurally modified version of the naturally occurring signaling lipid, lysophosphatidic acid. Natural LPA is metabolically labile, limiting its therapeutic potential. This compound incorporates two key chemical modifications to overcome this limitation: an O-methyl group at the sn-2 position and a phosphorothioate group replacing the phosphate moiety. These changes confer resistance to degradation by common metabolic enzymes such as acyltransferases, lipases, and phosphatases, resulting in a "metabolically-stabilized" profile. As a potent agonist of the LPA3 receptor, this compound is a valuable tool for investigating LPA3-mediated signaling and holds potential for therapeutic applications in conditions where LPA3 activation is beneficial.
Metabolic Stability of this compound
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties such as half-life, bioavailability, and clearance. While this compound is described as metabolically stabilized, specific quantitative data from in vitro and in vivo studies are not widely published. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive evaluation of a compound like this compound.
In Vitro Metabolic Stability in Human Liver Microsomes
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard tool for assessing Phase I metabolic stability.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
| Parameter | Value |
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | 95 |
| 30 | 91 |
| 60 | 85 |
| Calculated Values | |
| Half-Life (t½, min) | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 |
| Classification | High Stability |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
In Vitro Metabolic Stability in Human Hepatocytes
Hepatocytes are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model for predicting hepatic clearance.
Table 2: Hypothetical In Vitro Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 30 | 92 |
| 60 | 83 |
| 120 | 70 |
| Calculated Values | |
| Half-Life (t½, min) | > 120 |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | < 5 |
| Classification | High Stability |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of compounds like this compound.
Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily CYPs.
Workflow for Microsomal Stability Assay
Protocol Details:
-
Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes are thawed on ice.
-
An incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.
-
An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
-
Incubation:
-
This compound and liver microsomes are pre-incubated in the buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard for analytical normalization.
-
-
Analysis:
-
The terminated samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The peak area of this compound is normalized to the internal standard at each time point to determine the percentage of the parent compound remaining relative to the 0-minute time point.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
Hepatocyte Stability Assay
This assay assesses the metabolic stability of a compound in whole liver cells, encompassing both Phase I and Phase II metabolic pathways.
Workflow for Hepatocyte Stability Assay
Protocol Details:
-
Preparation:
-
A stock solution of this compound is prepared.
-
Cryopreserved human hepatocytes are thawed, and the cell viability and density are determined (e.g., using trypan blue exclusion).
-
The hepatocytes are resuspended in an appropriate incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
The hepatocyte suspension is incubated with this compound at 37°C in a shaking water bath or incubator.
-
Aliquots of the cell suspension are collected at various time points (e.g., 0, 30, 60, and 120 minutes).
-
The reaction is terminated by the addition of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
The samples are processed and analyzed by LC-MS/MS as described in the microsomal stability assay protocol.
-
The percentage of the parent compound remaining, half-life, and intrinsic clearance are calculated.
-
LPA3 Receptor Signaling Pathway
This compound exerts its biological effects by activating the LPA3 receptor, a G protein-coupled receptor (GPCR). The activation of LPA3 initiates a cascade of intracellular signaling events that regulate various cellular processes.
LPA3 Receptor Signaling Cascade
Pathway Description:
-
This compound Binding: this compound binds to and activates the LPA3 receptor on the cell surface.
-
G Protein Coupling: The activated LPA3 receptor couples to and activates heterotrimeric G proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway:
-
Activated Gαq/11 stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn can activate downstream signaling cascades like the MAPK/ERK pathway.
-
-
Gαi/o Pathway:
-
Activated Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The βγ subunits of Gαi/o can also activate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
-
Conclusion
This compound is a valuable research tool and potential therapeutic agent due to its enhanced metabolic stability and potent LPA3 receptor agonism. While specific quantitative metabolic data remains to be broadly published, the established qualitative stability, coupled with standardized in vitro assessment protocols, provides a solid foundation for its continued investigation. A thorough understanding of its metabolic profile, guided by the methodologies outlined in this guide, is essential for translating its promising preclinical activity into future clinical applications. Further studies are warranted to fully characterize the pharmacokinetic and metabolic fate of this compound.
Methodological & Application
Application Notes and Protocols for GPR17-Mediated Calcium Mobilization Assay
Topic: Protocol for Utilizing a GPR17 Agonist in a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor 17 (GPR17) is a P2Y-like receptor implicated in various physiological and pathological processes, including myelination and brain injury. Its activation can lead to the mobilization of intracellular calcium, a key second messenger in cellular signaling. This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of GPR17 agonists. While the specific compound "(2S)-OMPT" was not identified as a known GPR17 agonist in the available literature, this protocol is presented using the well-characterized GPR17 agonist, MDL29,951, as a representative compound. The principles and steps outlined here can be adapted for the screening and characterization of other potential GPR17 agonists.
Calcium mobilization assays are a fundamental tool for studying Gq-coupled GPCRs. These assays utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free cytosolic calcium. The activation of GPR17 by an agonist is expected to trigger a Gq-mediated signaling cascade, culminating in the release of calcium from intracellular stores and a subsequent measurable increase in fluorescence.
Data Presentation
The following table summarizes the quantitative data for the representative GPR17 agonist, MDL29,951, in a calcium mobilization assay.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| MDL29,951 | LN229 | Calcium Mobilization | EC50 | 41.93 µM | [1][2] |
| MDL29,951 | Oli-neu | Calcium Mobilization | - | Robust, concentration-dependent Ca2+ release | [3] |
Experimental Protocols
Principle of the Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay. Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a GPR17 agonist, the receptor activates the Gq signaling pathway, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity. This change in fluorescence is measured over time using a fluorescence microplate reader.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing or stably transfected with GPR17 (e.g., LN229, Oli-neu, or HEK293 cells expressing recombinant GPR17).
-
GPR17 Agonist: MDL29,951 or other test compounds.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (or a similar calcium indicator).
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Probenecid: (Optional, but recommended for many cell lines like CHO and HEK293 to prevent dye leakage).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Control Agonist: A known GPR17 agonist (if available) or a positive control for calcium mobilization (e.g., ATP).
-
Vehicle Control: DMSO or the solvent used to dissolve the test compounds.
Instrumentation
-
Fluorescence Microplate Reader with automated liquid handling capabilities (e.g., FlexStation®, FLIPR®).
-
Cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Multichannel pipette.
Experimental Procedure
1. Cell Preparation and Seeding:
-
Culture the GPR17-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
On the day before the assay, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay (e.g., 50,000 - 80,000 cells per well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Dye Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to the final working concentration (typically 1-5 µM).
-
Add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the dye loading solution to facilitate dye loading.
-
If using probenecid, add it to the dye loading solution at a final concentration of 2.5 mM.
3. Dye Loading:
-
Remove the culture medium from the cell plates.
-
Gently wash the cell monolayer once with Assay Buffer.
-
Add the prepared dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer (containing probenecid, if used) to each well.
-
Incubate the plates at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.
4. Compound Preparation:
-
Prepare a stock solution of the GPR17 agonist (e.g., MDL29,951) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the agonist in Assay Buffer to achieve a range of concentrations for generating a dose-response curve. The final concentrations should be 2X the desired final assay concentration, as an equal volume will be added to the cells.
5. Calcium Mobilization Measurement:
-
Set up the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Program the instrument to perform a kinetic read, measuring the fluorescence signal before and after the addition of the compound.
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
For dose-response experiments, plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway of GPR17-Mediated Calcium Mobilization
Caption: GPR17 signaling pathway leading to calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
Caption: Experimental workflow for the GPR17 calcium mobilization assay.
Logical Relationship of Assay Components
Caption: Logical relationship of the key components in the assay.
References
- 1. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAPK Phosphorylation Assay with (2S)-OMPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway typically consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[1][2][3] One of the most well-characterized MAPK pathways is the Ras-Raf-MEK-ERK cascade, where Raf acts as the MAPKKK, MEK as the MAPKK, and ERK as the MAPK.[4][5][6] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4][6]
(2S)-OMPT is a novel small molecule inhibitor under investigation for its potential to modulate the MAPK signaling pathway. These application notes provide a comprehensive guide to performing a MAPK phosphorylation assay to characterize the inhibitory activity of this compound. The protocols detailed below describe methods to assess the phosphorylation status of key MAPK proteins, such as ERK1/2, as a measure of pathway activation.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound can be assessed by determining its half-maximal inhibitory concentration (IC50) against the phosphorylation of key downstream kinases in the MAPK pathway. The following table summarizes hypothetical IC50 values of this compound against phosphorylated ERK1/2 in two different cancer cell lines.
| Cell Line | Target Analyte | IC50 (nM) |
| HeLa | Phospho-ERK1/2 (Thr202/Tyr204) | 85 |
| A549 | Phospho-ERK1/2 (Thr202/Tyr204) | 120 |
Experimental Protocols
Several methods can be employed to measure MAPK phosphorylation. Below are detailed protocols for two common techniques: Western Blotting and a plate-based immunoassay (e.g., ELISA or TR-FRET).
Protocol 1: Western Blotting for Phospho-ERK1/2 Detection
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting, a widely used technique to separate and identify proteins.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
HeLa or A549 cells
-
This compound
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal MAPK activity.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a known MAPK pathway activator (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE sample loading buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Protocol 2: Plate-Based Immunoassay for Phospho-ERK1/2
This protocol outlines a general procedure for a plate-based immunoassay, such as a sandwich ELISA or a TR-FRET assay, which are suitable for higher throughput screening.
Materials:
-
Cell culture reagents
-
HeLa or A549 cells
-
This compound
-
Stimulant (e.g., EGF)
-
Assay-specific lysis buffer
-
Assay plate (e.g., 96-well or 384-well)
-
Phospho-ERK1/2 and Total-ERK1/2 assay kits (e.g., ELISA, TR-FRET, or AlphaLISA)
-
Plate reader capable of detecting the appropriate signal (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce background signal.
-
Pre-treat cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a predetermined time to activate the MAPK pathway.[7]
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add the assay-specific lysis buffer to each well and incubate on an orbital shaker for 10-30 minutes at room temperature.[8]
-
-
Immunoassay:
-
Transfer the cell lysate to the assay plate if a two-plate protocol is being used.
-
Add the detection antibodies (e.g., a pair of antibodies for a sandwich assay, one of which is specific for phosphorylated ERK1/2).[8][9]
-
Incubate the plate according to the kit manufacturer's instructions to allow for antibody binding.
-
If using an ELISA format, perform the required wash steps and add the substrate for signal generation.
-
For homogeneous assays like TR-FRET or AlphaLISA, no wash steps are necessary.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The signal intensity will be proportional to the amount of phosphorylated ERK1/2 in the cell lysate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway with the hypothesized inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for the MAPK phosphorylation assay with this compound.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Cell Migration and Proliferation Using (2S)-OMPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-OMPT, a metabolically stabilized analog of Lysophosphatidic Acid (LPA), is a potent and selective agonist for the LPA3 receptor. LPA and its G protein-coupled receptors (GPCRs) are critical regulators of a wide array of cellular processes, including cell migration and proliferation. The specificity of this compound for the LPA3 receptor makes it an invaluable tool for dissecting the precise role of this receptor subtype in LPA-mediated signaling pathways that govern these fundamental cellular functions. These application notes provide a comprehensive guide for utilizing this compound to investigate LPA3-dependent cell migration and proliferation, offering detailed experimental protocols and insights into the underlying signaling mechanisms.
Mechanism of Action
This compound selectively binds to and activates the LPA3 receptor, which is a member of the endothelial differentiation gene (EDG) family of GPCRs. The LPA3 receptor is known to couple with Gαq/11 and Gαi/o proteins.[1][2] Activation of these G proteins by this compound initiates a cascade of downstream signaling events that ultimately influence cell migration and proliferation.[3]
Key Signaling Pathways
Activation of the LPA3 receptor by this compound can trigger several key signaling pathways implicated in cell migration and proliferation:
-
Gαq/11 Pathway: This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can influence cytoskeletal rearrangements and gene expression related to cell motility and division.[4]
Data Presentation: Efficacy of LPA3 Agonists in Cell Migration and Proliferation
The following tables summarize representative quantitative data on the effects of LPA receptor agonists on cell migration and proliferation. While direct dose-response data for this compound is limited in the public domain, the provided data for LPA serves as a relevant proxy for LPA3-mediated effects.
Table 1: Effect of LPA on Cell Migration
| Cell Line | Assay Type | Agonist | Concentration for Max. Effect | Observed Effect | Reference |
|---|---|---|---|---|---|
| PC3 (Prostate Cancer) | Transwell Migration | LPA | 0.5 - 5.0 µM | ~3.2-fold increase in migration | [8] |
| SKOV3 (Ovarian Cancer) | Wound Healing | LPA | 10 µM | Significant increase in wound closure rate | [9] |
| Keratinocytes | 3D Chemotactic Migration | LPA | 10 µM | Significant increase in cell motility |[10] |
Table 2: Effect of LPA Agonists on Cell Proliferation
| Cell Line | Assay Type | Agonist | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| HCT-116 (Colon Cancer) | Western Blot (p-STAT3) | LPA | 10 µM | Increased STAT-3 phosphorylation (marker for proliferation) | [11] |
| 10T 1/2 (Fibroblasts) | Not Specified | Alkyl OMPT Analogues | Submicromolar | Induction of cell proliferation | [12] |
| Pancreatic Cancer Cells | Not Specified | LPA | Not specified | Does not act as a mitogen in these cell lines |[13] |
Mandatory Visualizations
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation by measuring metabolic activity.
Materials:
-
This compound stock solution
-
Cell line of interest expressing LPA3
-
96-well tissue culture plates
-
Complete culture medium and serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[7]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: Gently aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal proliferation rates.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., medium with 10% FBS).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a simple method to study directional cell migration in vitro.
Materials:
-
This compound stock solution
-
Cell line of interest expressing LPA3
-
6-well or 12-well tissue culture plates
-
Complete culture medium and serum-free medium
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation: Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[1][15]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor (e.g., Mitomycin C) can be added to all conditions.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined areas for each well. Mark the plate to ensure the same fields are imaged over time.[16]
-
Incubation and Imaging: Incubate the plate at 37°C, 5% CO2. Capture images of the same areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0. Plot the wound closure percentage against time for each this compound concentration.
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, quantifies the chemotactic response of cells to a chemoattractant, in this case, this compound.
Materials:
-
This compound stock solution
-
Cell line of interest expressing LPA3
-
Transwell inserts (typically with 8 µm pore size membranes) for 24-well plates
-
Complete culture medium and serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber of each well, add 600 µL of serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Cell Seeding: Harvest and resuspend serum-starved cells in serum-free medium at a concentration of 1x105 cells/mL. Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a period that allows for migration but not for cells to divide and cover the membrane (typically 6-24 hours, needs to be optimized for the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.[17]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells by placing the insert in a staining solution for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Plot the average number of migrated cells against the concentration of this compound.
This compound is a powerful pharmacological tool for investigating the specific contributions of the LPA3 receptor to cell migration and proliferation. By employing the detailed protocols and understanding the underlying signaling pathways outlined in these application notes, researchers can effectively elucidate the role of LPA3 in various physiological and pathological contexts, from wound healing to cancer metastasis, thereby paving the way for novel therapeutic strategies targeting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidic acid induces prostate cancer PC3 cell migration via activation of LPA1, p42 and p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 17. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with (2S)-OMPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-OMPT ((2S)-1-oleoyl-2-methyl-glycero-3-phosphothionate) is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR). As a metabolically stabilized analog of lysophosphatidic acid (LPA), this compound is a valuable tool for investigating the physiological and pathological roles of LPA3 signaling. This document provides detailed protocols for in vitro studies to characterize the activity of this compound, including its effects on intracellular calcium mobilization, cytokine production, and the activation of key signaling pathways.
This compound has been shown to be significantly more potent than its (2R)-enantiomer, demonstrating enantioselective binding and activation of the LPA3 receptor.[1] Its activation of LPA3 initiates downstream signaling cascades primarily through Gαq/11 and Gαi/o proteins. This leads to the activation of Phospholipase C (PLC), which subsequently triggers the release of intracellular calcium.[2][3][4] Furthermore, LPA3 activation stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell proliferation, survival, and migration.[1][3]
These application notes provide methodologies to quantify the cellular responses to this compound, enabling researchers to dissect LPA3-mediated signaling events in various cell types.
Data Presentation
The following tables summarize representative quantitative data for OMPT, highlighting the enhanced potency of the (2S)-enantiomer.
Table 1: Potency of OMPT Enantiomers in LPA3-Mediated Responses
| Assay | Cell Line | Parameter | This compound Relative Potency | Reference |
| Calcium Release | LPA3-transfected Sf9 | Activity | 5- to 20-fold more active than (2R)-OMPT | [1] |
| Calcium Release | Rat Hepatoma Rh7777 | Activity | 5- to 20-fold more active than (2R)-OMPT | [1] |
| Calcium Release | OVCAR3 | Activity | More potent than (2R)-OMPT | [1] |
| MAPK Activation | OVCAR3 | Activity | More potent than (2R)-OMPT | [1] |
| Akt Activation | OVCAR3 | Activity | More potent than (2R)-OMPT | [1] |
| IL-6 Release | OVCAR3 | Activity | More potent than (2R)-OMPT | [1] |
Table 2: EC50 Values of OMPT in LPA3-Transfected HEK293 Cells
| Assay | Agonist | EC50 | Reference |
| LPA3 Receptor Phosphorylation | OMPT | 10 ± 2 nM | [5] |
| LPA3 Receptor Phosphorylation | LPA | 270 ± 70 nM | [5] |
| Calcium Mobilization | OMPT | 425 ± 50 nM | [5] |
| Calcium Mobilization | LPA | 300 ± 40 nM | [5] |
| GTP[γ-35S] Binding | OMPT (racemic) | 276 nM | [3] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the LPA3 signaling pathway activated by this compound and a general workflow for its in vitro characterization.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing LPA3 receptor (e.g., OVCAR3, or LPA3-transfected HEK293 or CHO cells)
-
Black, clear-bottom 96-well plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex/Em ~494/516 nm for Fluo-4)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well) and incubate overnight.[6]
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 3 µM), 0.01% Pluronic F-127, and 2.5 mM probenecid in HBSS with 20 mM HEPES.[6]
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of HBSS with HEPES and probenecid.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with HEPES. Include a vehicle control.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the maximal response to a saturating concentration of a reference agonist or this compound.
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: IL-6 Quantification by ELISA
This protocol details the measurement of Interleukin-6 (IL-6) secreted into the cell culture supernatant following stimulation with this compound.
Materials:
-
Cells known to produce IL-6 in response to LPA3 activation (e.g., OVCAR3)
-
24- or 48-well cell culture plates
-
This compound stock solution
-
Serum-free or low-serum cell culture medium
-
Human IL-6 ELISA kit (follow manufacturer's instructions for specific reagents)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 24- or 48-well plate and grow to ~80% confluency.
-
Wash the cells with PBS and replace the growth medium with serum-free or low-serum medium. Incubate for 12-24 hours to starve the cells and reduce basal signaling.
-
-
Cell Stimulation:
-
Prepare different concentrations of this compound in serum-free medium.
-
Aspirate the starvation medium and add the this compound solutions to the cells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for IL-6 production and secretion.[7]
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatants to fresh tubes. Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Protocol (General Steps - refer to kit manual for specifics):
-
Prepare IL-6 standards and wash buffer as per the kit instructions.[8][9]
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the pre-coated microplate.[8]
-
Incubate for the specified time (e.g., 1.5-2 hours) at 37°C or room temperature.
-
Wash the wells multiple times with the wash buffer.
-
Add the biotinylated detection antibody, incubate, and wash.[8][10]
-
Add the HRP-conjugated streptavidin/avidin, incubate, and wash.[10]
-
Add the substrate solution and incubate in the dark until color develops.[10]
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Plot the IL-6 concentration against the this compound concentration to generate a dose-response curve.
-
Protocol 3: Western Blot Analysis of MAPK/ERK and Akt Phosphorylation
This protocol is for detecting the phosphorylation of ERK1/2 (p44/42 MAPK) and Akt, key downstream effectors of LPA3 signaling, in response to this compound.
Materials:
-
Cells expressing LPA3
-
6- or 12-well cell culture plates
-
This compound stock solution
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-phospho-Akt (Ser473)
-
Antibodies for total ERK1/2 and total Akt (for normalization)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells and starve them as described in Protocol 2.
-
Treat cells with various concentrations of this compound for a short duration (e.g., 5, 15, 30 minutes) to capture the transient phosphorylation events. Include an untreated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates, and boil at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[5][11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies for total ERK and total Akt, and a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
References
- 1. Enantioselective responses to a phosphorothioate analogue of lysophosphatidic acid with LPA3 receptor-selective agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple LPA3 Receptor Agonist Binding Sites Evidenced Under Docking and Functional Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-6, Secreted by Human Ovarian Carcinoma Cells, Is a Potent Proangiogenic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphorylation of AKT and ERK1/2 and mutations of PIK3CA and PTEN are predictive of breast cancer cell sensitivity to everolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory effect of e2, IL-6 and IL-8 on the growth of epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Phosphorylation of EEA1 by p38 MAP kinase regulates mu opioid receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-OMPT in LPA3-Transfected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (2S)-OMPT, a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), in transfected cell line models. This document outlines the signaling pathways activated by this compound, presents key quantitative data, and offers detailed protocols for essential experiments.
This compound: A Selective Agonist for LPA3 Receptor Studies
This compound, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA) that demonstrates high potency and selectivity for the LPA3 receptor.[1] Its stability and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of LPA3 signaling in various cellular contexts.
Mechanism of Action
Upon binding to the LPA3 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. LPA3 is known to couple primarily to Gαq/11 and Gαi/o proteins.[2][3] Activation of these G-proteins leads to the stimulation of downstream effector enzymes and the modulation of second messenger levels, ultimately influencing cellular processes such as proliferation, migration, and calcium mobilization.[2] The signaling initiated by this compound, particularly calcium mobilization and ERK phosphorylation, appears to be mediated through a pertussis toxin-insensitive G-protein, likely Gq/11.
Quantitative Data Summary
The following tables summarize the potency of this compound in comparison to the endogenous ligand, LPA, in LPA3-transfected HEK293 cells across various functional assays.
| Assay | Ligand | Cell Line | EC50 (nM) |
| Receptor Phosphorylation | This compound | LPA3-transfected HEK293 | 10 ± 2 |
| LPA | LPA3-transfected HEK293 | 270 ± 70 | |
| ERK 1/2 Phosphorylation | This compound | LPA3-transfected HEK293 | 5 |
| LPA | LPA3-transfected HEK293 | 290 | |
| Intracellular Calcium | This compound | LPA3-transfected HEK293 | 425 ± 50 |
| Mobilization | LPA | LPA3-transfected HEK293 | 300 ± 40 |
| GTP[γ-35S] Binding | OMPT | LPA3-transfected HEK293T | 276 |
| LPA | LPA3-transfected HEK293T | 196 |
Signaling Pathways and Experimental Workflows
LPA3 Signaling Pathway Activated by this compound
References
Recommended solvent and storage conditions for (2S)-OMPT.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-OMPT, also known as L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3). As a metabolically stabilized analog of lysophosphatidic acid (LPA), this compound is a valuable tool for investigating the physiological and pathological roles of LPA3 signaling in various cellular processes. These application notes provide detailed information on the recommended solvent and storage conditions for this compound, as well as protocols for its use in key cell-based assays.
Chemical Information
| Property | Value |
| Full Chemical Name | L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate |
| Synonyms | This compound |
| Molecular Formula | C₂₂H₄₃O₆PS |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 645408-61-3 |
Recommended Solvent and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following recommendations are based on the properties of this compound and related lysophosphatidic acid analogs.
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, based on the solubility of similar lysophosphatidic acid compounds, the following solvents can be used. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of organic molecules. |
| Ethanol | Soluble | Can be used as a solvent, but may be less suitable for high concentrations compared to DMSO. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly Soluble | Solubility in aqueous solutions is limited. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) at a concentration of 0.1% (w/v) can significantly improve solubility and stability in aqueous media. For cell culture, it is advisable to dissolve LPA in water at a concentration of 1 mg/mL and store it in aliquots.[1] |
Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid (Lyophilized Powder) | -20°C | Store in a tightly sealed container, protected from light and moisture. | At least 1 year |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. | Up to 6 months at -20°C; up to 1 year at -80°C |
| Working Solution in Aqueous Buffer (with BSA) | -80°C | Prepare fresh for each experiment if possible. If storage is necessary, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. LPA dissolved in water at 1 mg/mL can be stored in aliquots at -80°C for up to 1 month.[1] | Up to 1 month |
Signaling Pathway
This compound selectively activates the LPA3 receptor, a G protein-coupled receptor (GPCR). Activation of LPA3 initiates a cascade of intracellular signaling events primarily through the Gαq/11 and Gαi/o pathways. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn stimulates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including cell proliferation, migration, and cytokine production. Key downstream signaling pathways activated by LPA3 include the MAPK/ERK and PI3K/Akt pathways.
Caption: LPA3 receptor signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays used to characterize the activity of this compound.
Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
Cells expressing LPA3 receptor (e.g., HEK293-LPA3)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed LPA3-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO₂ incubator.
-
Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye loading. b. Aspirate the culture medium from the wells and wash the cells once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Measurement: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). b. Record a stable baseline fluorescence for 10-20 seconds. c. Using the plate reader's injector, add the desired concentration of this compound solution to the wells. d. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: a. The change in intracellular calcium is represented by the increase in fluorescence intensity over the baseline. b. Plot the peak fluorescence intensity change against the concentration of this compound to generate a dose-response curve. c. Calculate the EC₅₀ value from the dose-response curve.
MAPK (ERK) and Akt Phosphorylation Assay (Western Blot)
This protocol outlines the steps to detect the phosphorylation of ERK1/2 and Akt in response to this compound treatment via Western blotting.
Caption: Workflow for the Western blot analysis of protein phosphorylation.
Materials:
-
Cells expressing LPA3 receptor
-
Cell culture plates and medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane and separate by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (total ERK or total Akt). c. Express the results as the ratio of phosphorylated protein to total protein.
IL-6 Secretion Assay (ELISA)
This protocol describes the measurement of Interleukin-6 (IL-6) secreted into the cell culture medium following stimulation with this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the IL-6 secretion assay using ELISA.
Materials:
-
Cells known to secrete IL-6 in response to LPA3 activation (e.g., OVCAR3)
-
24-well cell culture plates and medium
-
This compound stock solution
-
Human IL-6 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere and grow to the desired confluency. b. Replace the medium with fresh, low-serum medium. c. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: a. After the incubation period, carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris. c. The clarified supernatant can be used immediately or stored at -80°C for later analysis.
-
ELISA Procedure: a. Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Incubating and washing the plate. iii. Adding a biotinylated detection antibody. iv. Incubating and washing. v. Adding a streptavidin-HRP conjugate. vi. Incubating and washing. vii. Adding a substrate solution and stopping the reaction.
-
Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
Disclaimer
The information provided in these application notes is intended for research use only and is not for use in diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
Determining the optimal concentration of (2S)-OMPT for cell-based assays.
Application Notes and Protocols
Introduction
(2S)-OMPT, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a potent and metabolically stabilized agonist of the Lysophosphatidic Acid (LPA) receptor 3 (LPA3).[1] As an analog of LPA, this compound mimics the biological activity of LPA, which is a signaling lipid involved in diverse cellular processes such as cell proliferation, migration, and cytokine production. The (2S)-enantiomer of OMPT has been shown to be significantly more potent than the (2R)-enantiomer, exhibiting 5-20 fold greater activity in inducing calcium release in LPA3-expressing cells.[1] Furthermore, it has been demonstrated to stimulate calcium release, IL-6 production, and phosphorylation of MAPK and Akt in OVCAR3 cells.[1]
The determination of an optimal concentration of this compound is a critical first step in designing robust and reproducible cell-based assays. The optimal concentration is defined as the concentration that elicits a maximal biological response with minimal to no cytotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to experimentally determine the optimal concentration of this compound for their specific cell-based assay.
Signaling Pathway of LPA3 Activation
This compound acts as an agonist for the G-protein coupled receptor, LPA3. Upon binding, LPA3 can couple to various G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades. The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.
Caption: LPA3 Signaling Pathway activated by this compound.
Experimental Workflow for Determining Optimal Concentration
The process of determining the optimal concentration of this compound involves a two-pronged approach: first, assessing the cytotoxicity of the compound to establish a safe concentration range, and second, evaluating its biological activity within that range to identify the concentration that yields the desired effect.
Caption: Workflow for Optimal Concentration Determination.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cell line of interest (e.g., OVCAR3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Functional Assay (Calcium Flux Assay)
This protocol measures the ability of this compound to induce intracellular calcium mobilization, a direct downstream effect of LPA3 activation.
Materials:
-
Cell line of interest expressing LPA3
-
Complete cell culture medium
-
This compound stock solution
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Compound Injection and Reading: Program the reader to take a baseline reading for 10-20 seconds, then inject 100 µL of the 2X this compound solutions. Continue reading the fluorescence intensity for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the cytotoxicity and functional assays.
Table 1: Cytotoxicity of this compound on OVCAR3 Cells (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 1.25 ± 0.08 | 100.0 |
| 0.01 | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.26 ± 0.09 | 100.8 |
| 1 | 1.24 ± 0.06 | 99.2 |
| 10 | 1.21 ± 0.08 | 96.8 |
| 25 | 1.15 ± 0.10 | 92.0 |
| 50 | 0.85 ± 0.09 | 68.0 |
| 100 | 0.45 ± 0.05 | 36.0 |
Table 2: Functional Activity of this compound in LPA3-Expressing Cells (Calcium Flux Assay)
| This compound Concentration (µM) | Δ Fluorescence Intensity (Mean ± SD) | % Maximal Response |
| 0 (Vehicle) | 50 ± 10 | 0.0 |
| 0.001 | 150 ± 20 | 11.1 |
| 0.01 | 400 ± 35 | 38.9 |
| 0.1 | 850 ± 50 | 88.9 |
| 1 | 950 ± 60 | 100.0 |
| 10 | 945 ± 55 | 99.4 |
| 25 | 930 ± 65 | 97.8 |
Discussion and Determination of Optimal Concentration
-
Cytotoxicity: From Table 1, this compound shows minimal to no cytotoxicity up to a concentration of 25 µM, with cell viability remaining above 90%. Significant cytotoxicity is observed at 50 µM and higher. Therefore, the non-toxic working concentration range for this particular cell line and assay duration is up to 25 µM.
-
Functional Activity: The calcium flux assay data in Table 2 demonstrates a dose-dependent increase in intracellular calcium mobilization upon treatment with this compound. A maximal response is achieved at approximately 1 µM, with a plateau observed at higher concentrations.
-
Optimal Concentration: The optimal concentration for this cell-based assay would be in the range where a maximal or near-maximal biological effect is observed with no significant cytotoxicity. Based on the data, a concentration of 1 µM is recommended as the optimal concentration. This concentration elicits a maximal functional response and is well within the non-toxic range. For experiments where a sustained maximal response is critical, a concentration up to 10 µM could be considered, as it remains non-toxic and ensures saturation of the receptor.
It is imperative for researchers to perform these experiments in their specific cell system to determine the optimal concentration of this compound for their unique experimental conditions.
References
Application Notes & Protocols: Utilizing (2S)-OMPT to Investigate Downstream Targets of LPA3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA3 receptor, in particular, is implicated in numerous physiological and pathophysiological processes, including fertility, cardiovascular function, and cancer progression[1][2]. Understanding the specific signaling pathways activated by LPA3 is crucial for developing targeted therapeutics.
LPA3 is known to couple with multiple G protein families, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the modulation of diverse downstream effector pathways[2][3][4]. (2S)-OMPT is a metabolically stabilized, potent, and selective agonist for the LPA3 receptor[5][6]. Its selectivity makes it an invaluable pharmacological tool for dissecting the specific contributions of LPA3 to cellular signaling in systems where multiple LPA receptors may be present.
These application notes provide a framework and detailed protocols for using this compound to selectively activate the LPA3 receptor and quantify the engagement of its primary downstream signaling pathways.
Principle of Investigation
The central principle is the specific activation of the LPA3 receptor using this compound to trigger its associated intracellular signaling cascades. By measuring the activation of key downstream second messengers and effector proteins, researchers can delineate the signaling profile of LPA3 in a given cellular context. The primary pathways investigated are:
-
Gαi/o Pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: Activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and activation of the MAPK/ERK cascade.
-
Gα12/13 Pathway: Activation engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent cytoskeletal reorganization.
LPA3 Signaling Pathways Overview
The activation of LPA3 by an agonist like this compound initiates a cascade of intracellular events dependent on the G protein subtype engaged.
Caption: LPA3 receptor signaling pathways activated by this compound.
Experimental Workflow
A typical workflow involves preparing cells expressing the LPA3 receptor, stimulating them with this compound, and subsequently performing specific assays to measure downstream signaling events.
Caption: General experimental workflow for studying LPA3 signaling.
Quantitative Data Summary
Studies comparing this compound with the endogenous ligand LPA in LPA3-expressing cells reveal differences in potency for activating various downstream pathways, highlighting potential biased agonism[7][8].
| Agonist | Downstream Readout | EC50 Value (nM) | Efficacy | Cell System | Reference |
| This compound | ERK 1/2 Phosphorylation | ~5 nM | Full Agonist | LPA3-transfected HEK 293 | [7][8] |
| LPA | ERK 1/2 Phosphorylation | ~290 nM | Full Agonist | LPA3-transfected HEK 293 | [7][8] |
| This compound | Intracellular Calcium Mobilization | ~425 nM | Partial Agonist | LPA3-transfected HEK 293 | [7][8] |
| LPA | Intracellular Calcium Mobilization | ~300 nM | Full Agonist | LPA3-transfected HEK 293 | [7][8] |
Detailed Experimental Protocols
Note: These protocols provide a general template. Optimal conditions (e.g., cell density, incubation times, reagent concentrations) should be determined empirically for each specific cell line and experimental setup.
Protocol 1: Gαi/o Pathway - cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi/o activation[9][10].
Materials:
-
Cells expressing LPA3 (e.g., transiently transfected HEK293 or a stable cell line).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin solution.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based kits)[10][11].
-
384-well white assay plates.
Procedure:
-
Cell Plating: Seed cells in 384-well plates at a predetermined optimal density and culture overnight.
-
Assay Preparation: Aspirate culture medium and replace with assay buffer. Equilibrate plates at room temperature or 37°C as required by the detection kit.
-
Antagonist Incubation (Optional): To confirm the effect is LPA3-mediated, pre-incubate a subset of wells with an LPA3 antagonist for 15-30 minutes.
-
Agonist Addition: Add serial dilutions of this compound to the appropriate wells.
-
Stimulation: Add a concentration of forskolin that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Detection: Add cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).
-
Analysis: Plot the response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Gαq/11 Pathway - Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following receptor activation[8].
Materials:
-
Cells expressing LPA3.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
This compound serial dilutions.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into assay plates and culture overnight.
-
Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Incubation: Remove culture medium, add the dye-loading solution to the cells, and incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
Plate Reading: Place the plate in the fluorescent reader and allow it to equilibrate.
-
Agonist Injection: Program the instrument to measure baseline fluorescence, then inject the this compound dilutions and continue reading the fluorescence intensity over time (typically 2-3 minutes).
-
Analysis: Determine the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 3: Gαq/11 & Other Pathways - SRE Reporter Assay
This assay measures the activation of the MAPK/ERK pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Serum Response Element (SRE)[12][13].
Caption: Logical flow of the Serum Response Element (SRE) reporter assay.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for LPA3.
-
SRE-luciferase reporter vector[14].
-
Control vector (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound serial dilutions.
-
Luciferase assay system (e.g., Dual-Glo®)[12].
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the LPA3 expression vector, SRE-reporter vector, and the normalization control vector. Plate the transfected cells in a 96-well white plate.
-
Serum Starvation: After 24 hours, replace the medium with low-serum (e.g., 0.5%) or serum-free medium and incubate for another 18-24 hours to reduce basal pathway activity.
-
Stimulation: Add serial dilutions of this compound to the cells and incubate for 5-6 hours at 37°C.
-
Detection: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized response against the log concentration of this compound and fit a curve to determine the EC50 value.
Protocol 4: Gα12/13 Pathway - RhoA Activation Assay
This is a pull-down assay that uses the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) to specifically capture and quantify the active, GTP-bound form of RhoA[15].
Materials:
-
Cells expressing LPA3.
-
This compound.
-
Lysis buffer (e.g., Mg2+ Lysis/Wash Buffer).
-
Rhotekin-RBD beads (or similar GST-RBD fusion protein and glutathione beads).
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibody against RhoA.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum starve for at least 2 hours before stimulation.
-
Stimulation: Treat cells with this compound (typically at a concentration at or above its EC50) for a short period (e.g., 2-5 minutes). Include an unstimulated control.
-
Lysis: Immediately place plates on ice, aspirate medium, and lyse the cells with ice-cold lysis buffer. Scrape and collect the lysates.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Total RhoA Input: Reserve a small aliquot of the supernatant from each sample to serve as the "total RhoA" input control.
-
Pull-Down: Add Rhotekin-RBD beads to the remaining clarified lysate. Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, aspirate all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Resolve the pull-down samples and the total RhoA input samples by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-RhoA antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity for the pull-down samples. The increase in the signal in this compound-treated samples compared to the control indicates RhoA activation. Normalize the pull-down signal to the total RhoA input signal if necessary.
References
- 1. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2S-OMPT - Echelon Biosciences [echelon-inc.com]
- 6. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay [ireland.promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for (2S)-OMPT in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-OMPT, chemically known as L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3). As a metabolically stabilized analog of lysophosphatidic acid (LPA), this compound serves as a critical tool for investigating the physiological and pathophysiological roles of LPA3 signaling in vivo. Recent studies have highlighted its potential therapeutic effects in animal models of sepsis by modulating inflammatory responses and associated complications.
These application notes provide a comprehensive overview of the demonstrated in vivo applications of this compound, detailed experimental protocols, and a summary of the quantitative data from relevant animal studies.
In Vivo Application: Sepsis and Systemic Inflammation
This compound has been shown to have a protective role in murine models of sepsis, a life-threatening condition caused by a dysregulated host response to infection. Activation of the LPA3 receptor by this compound can suppress the excessive inflammatory response, reduce tissue damage, and improve survival rates.[1][2]
Mechanism of Action
In the context of sepsis, this compound exerts its therapeutic effects by activating LPA3 on monocytes. This activation downregulates the expression of CD14, a co-receptor for lipopolysaccharide (LPS), thereby inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][3] The downstream consequence is a reduction in the release of pro-inflammatory cytokines, such as IL-6 and IL-8, which are known inducers of neutrophil extracellular traps (NETs). By curbing excessive NETs formation, this compound helps to mitigate thrombosis and tissue damage associated with severe sepsis.[1][2][4]
Signaling Pathway of this compound in Sepsis
Caption: LPA3 activation by this compound inhibits the TLR4 pathway in monocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models of sepsis.
Table 1: Survival Rates in Sepsis Models
| Model | Treatment Group | n | Survival Rate (%) | Monitoring Period (hours) |
| LPS-Induced Sepsis | Control | 6 | 100 | 64 |
| LPS | 16 | ~31 | 64 | |
| LPS + this compound | 16 | ~69 | 64 | |
| CLP-Induced Sepsis | Control | 6 | 100 | 96 |
| CLP | 10 | 30 | 96 | |
| CLP + this compound | 10 | 70 | 96 |
Data extracted from Pei et al. (2022).[1]
Table 2: Effect of this compound on Coagulation Markers in LPS-Induced Sepsis
| Parameter | Control | LPS | LPS + this compound |
| Prothrombin Time (PT) (s) | 11.8 ± 0.3 | 13.9 ± 0.6 | 12.1 ± 0.5 |
| Fibrinogen (FIB) (g/L) | 1.8 ± 0.2 | 1.1 ± 0.3 | 1.7 ± 0.2 |
Data are presented as mean ± SD. Data extracted from Pei et al. (2022).[1]
Table 3: Effect of this compound on Plasma Cytokine Levels in Sepsis Models
| Cytokine | Model | Control | Sepsis | Sepsis + this compound |
| IL-6 (pg/mL) | LPS-Induced | ~50 | ~2500 | ~1200 |
| IL-8 (pg/mL) | LPS-Induced | ~20 | ~150 | ~75 |
Approximate values interpreted from graphical data in Pei et al. (2022).[1]
Pharmacokinetics
Currently, there is no publicly available pharmacokinetic data for this compound in animal models. Researchers should consider conducting preliminary pharmacokinetic studies to determine key parameters such as half-life, clearance, volume of distribution, and bioavailability to optimize dosing regimens for efficacy studies.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice
This model induces a systemic inflammatory response characteristic of sepsis through the administration of bacterial endotoxin.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Workflow Diagram: LPS-Induced Sepsis Model
Caption: Workflow for the LPS-induced sepsis model and this compound treatment.
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
LPS Preparation: Dissolve LPS in sterile PBS to the desired concentration. A typical dose to induce sepsis is 10-20 mg/kg body weight.
-
Sepsis Induction: Administer the prepared LPS solution via intraperitoneal (i.p.) injection.
-
Treatment Administration: Shortly after LPS injection (e.g., within 30 minutes), administer this compound (typically 0.1-1 mg/kg) or vehicle control (e.g., PBS) via i.p. injection.
-
Monitoring:
-
Survival: Monitor the survival of the animals every 4-6 hours for the duration of the study (e.g., 64-96 hours).
-
Clinical Signs: Observe for signs of sepsis such as lethargy, piloerection, and huddling behavior.
-
-
Sample Collection (for mechanistic studies):
-
At a predetermined endpoint (e.g., 24 hours post-LPS), anesthetize a subset of animals.
-
Collect blood via cardiac puncture for plasma separation. Samples can be used for cytokine analysis (ELISA) and coagulation tests (PT, FIB).
-
Perfuse organs (e.g., lungs) with PBS and harvest for histological analysis (H&E staining) to assess tissue injury.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the polymicrobial infection and inflammatory trajectory of human sepsis.
Materials:
-
All materials from Protocol 1
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Wound clips or tissue adhesive
-
Heating pad
-
Analgesics
Workflow Diagram: CLP-Induced Sepsis Model
Caption: Surgical workflow for the Cecal Ligation and Puncture (CLP) model.
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., ketamine/xylazine cocktail or isoflurane). Shave the abdomen and disinfect the surgical area.
-
Surgical Procedure:
-
Perform a 1-2 cm midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the cecum, avoiding damage to the mesenteric vessels.
-
Ligate the cecum with a silk suture at a desired distance from the tip (e.g., 5-10 mm). The severity of sepsis can be modulated by the ligation length.
-
Puncture the ligated cecum through-and-through once or twice with an 18-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in layers using sutures and close the skin with wound clips or tissue adhesive.
-
-
Post-Operative Care:
-
Immediately after surgery, administer pre-warmed saline subcutaneously for fluid resuscitation (e.g., 1 mL).
-
Administer analgesics as per institutional guidelines.
-
Place the animal on a heating pad until fully recovered from anesthesia.
-
-
Treatment Administration: Administer this compound or vehicle control as described in the LPS model, typically starting shortly after the CLP procedure.
-
Monitoring and Sample Collection: Follow the same procedures for monitoring and sample collection as outlined in Protocol 1.
References
- 1. Lysophosphatidic Acid Receptor 3 Suppress Neutrophil Extracellular Traps Production and Thrombosis During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Receptor 3 Suppress Neutrophil Extracellular Traps Production and Thrombosis During Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lysophosphatidic Acid Receptor 3 Suppress Neutrophil Extracellular Traps Production and Thrombosis During Sepsis [frontiersin.org]
Troubleshooting & Optimization
How to address (2S)-OMPT solubility issues in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor aqueous solubility of the hypothetical hydrophobic compound, (2S)-OMPT.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous buffer. What is the primary cause?
A: Hydrophobic compounds like this compound have a low affinity for water and tend to aggregate in aqueous solutions to minimize their interaction with polar water molecules.[1] For a compound to dissolve, the energy required to break its crystal lattice structure must be offset by the energy released when it is solvated by the buffer.[1] With hydrophobic compounds in water, this energy balance is often unfavorable, leading to poor solubility.[1]
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why did this happen?
A: This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[2][3] this compound is highly soluble in an organic solvent like DMSO.[4] When this concentrated DMSO stock is diluted into an aqueous buffer or medium, the solvent environment abruptly changes from organic to aqueous. The compound's solubility limit is exceeded in the aqueous environment, causing it to rapidly precipitate.[2][3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A:
-
Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[5][6] It reflects the solubility of the compound before it has had time to form a stable crystal lattice in the aqueous environment and is often higher than thermodynamic solubility. This measurement is fast and useful for high-throughput screening in early drug discovery.[5][7][8]
-
Thermodynamic solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[8][9] This value is critical for formulation development and lead optimization.[5][7][8]
For initial experiments and screening, kinetic solubility is often sufficient. For later-stage development and formulation, thermodynamic solubility is essential.[6]
Q4: Can the final concentration of DMSO in my assay affect my results beyond just solubility?
A: Yes. While DMSO is a widely used co-solvent, it can have direct effects on biological systems.[4][10][11] High concentrations of DMSO can be toxic to cells, affecting cell growth and viability.[4] It can also have pleiotropic effects in animal models, and solvent effects can be mistakenly attributed to the compound if controls are not properly designed.[4] Furthermore, DMSO can directly interact with proteins, potentially altering experimental outcomes.[12][13] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, in cell-based assays.[3]
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution into Aqueous Buffer
If you observe precipitation (cloudiness, turbidity, or visible particles) after diluting your DMSO stock of this compound into your working buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Inconsistent Bioassay Results Possibly Due to Solubility
Poor solubility can lead to unreliable and misleading data in biological assays. Use this guide to determine if solubility is the root cause of inconsistency.
-
Visual Inspection: Carefully inspect your assay plates (e.g., 96-well plates) for any signs of precipitation, cloudiness, or color change in the wells, especially at higher concentrations.[3][14]
-
Quantitative Turbidity Measurement: For a more sensitive assessment, measure the optical density (absorbance) of the assay plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance at higher concentrations indicates light scattering due to precipitate formation.[2]
-
Concentration-Response Curve Analysis: Examine the shape of your dose-response curve. A curve that flattens abruptly or shows a sharp drop-off at higher concentrations (a "bell-shaped" curve) can be indicative of compound precipitation, which reduces the effective concentration of the compound in solution.
-
Pre-incubation Test: Incubate this compound in the final assay buffer for the duration of your experiment. At various time points, take samples, filter them through a 0.22 µm filter to remove any precipitate, and measure the concentration of the soluble compound using an analytical method like HPLC-UV. A decrease in concentration over time indicates time-dependent precipitation.
Data Presentation
The following tables provide illustrative data for this compound to guide experimental design. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Thermodynamic Solubility of this compound in Various Buffers
| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffer | 5.0 | 25.5 | 75 |
| Phosphate-Citrate | 6.2 | 5.1 | 15 |
| PBS | 7.4 | <1.7 | <5 |
| Glycine-NaOH | 9.0 | <1.7 | <5 |
Table 2: Kinetic Solubility of this compound with Co-solvents in PBS (pH 7.4)
| Co-solvent System (v/v) | Final DMSO (%) | Solubility (µg/mL) | Solubility (µM) |
| None | 1% | 3.4 | 10 |
| 5% Ethanol | 1% | 17.0 | 50 |
| 5% PEG400 | 1% | 22.1 | 65 |
| 2% HP-β-Cyclodextrin | 1% | >68.0 | >200 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh approximately 5 mg of this compound solid into a clean, dry glass vial. Record the exact weight. (Assume MW = 340 g/mol for calculation).
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example: (0.005 g / 340 g/mol ) / 0.010 mol/L = 0.00147 L = 1.47 mL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[4]
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, use brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This protocol measures the equilibrium solubility of this compound.[5][9]
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Ensure there is more solid than will dissolve.
-
Add Buffer: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or rotator, agitating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[15]
-
Separation: After incubation, allow the vials to stand undisturbed for 30 minutes to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant without disturbing the solid pellet.
-
Filtration: Filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining micro-precipitates. Discard the first few drops to saturate any potential binding sites on the filter.
-
Quantification: Dilute the filtered sample into a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 3: Kinetic Solubility Assay via Turbidimetry
This high-throughput method is used to estimate solubility from a DMSO stock.[2][5][7]
Caption: Workflow for a kinetic solubility assay using turbidimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. inventivapharma.com [inventivapharma.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. benchchem.com [benchchem.com]
Potential off-target effects of (2S)-OMPT on other LPA receptors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and experimental protocols regarding the potential off-target effects of (2S)-OMPT on lysophosphatidic acid (LPA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA). It is a potent agonist primarily targeting the LPA3 receptor.[1] The (2S)-enantiomer has been shown to be significantly more potent than the (2R)-enantiomer, exhibiting 5-20 times greater activity in inducing calcium release in cells expressing the LPA3 receptor.[1]
Q2: What are the known off-target effects of this compound on other LPA receptors?
While initially described as a selective LPA3 agonist, later studies have indicated that OMPT and its analogs may have a weaker selectivity and can interact with other LPA receptors.[2][3] For instance, OMPT induces a robust intracellular calcium increase in cells expressing LPA3, but a much weaker response in cells expressing LPA2.[3][4] Additionally, in yeast-based assays, OMPT did not show coupling to the LPA1 receptor.[4] However, a complete quantitative profile of this compound's activity across all six LPA receptors (LPA1-6) is not yet fully characterized in the public domain. Therefore, researchers should experimentally determine the selectivity profile for their specific cellular system.
Q3: Why is it important to assess the off-target effects of this compound?
Understanding the complete selectivity profile of a compound like this compound is crucial for several reasons:
-
Accurate Interpretation of Experimental Results: Off-target effects can lead to misinterpretation of cellular responses, attributing them solely to the primary target (LPA3).
-
Drug Development: For therapeutic applications, off-target activities can cause unintended side effects. A thorough understanding of a compound's interactions with related receptors is a critical step in drug development.
-
Tool Compound Specificity: As a research tool, the value of this compound is directly related to its selectivity. Knowing its activity at other LPA receptors allows for the design of more precise experiments and the use of appropriate controls.
Quantitative Data Summary
Due to the limited publicly available data on the comprehensive off-target effects of this compound, the following table presents a summary of the known activity and highlights the receptors for which further investigation is recommended.
| Receptor | Reported this compound Activity | Recommended Assays for Further Characterization |
| LPA1 | No coupling observed in yeast assays.[4] Weak activity suggested in some cellular contexts.[2] | Radioligand Binding, GTPγS Binding, Calcium Mobilization, cAMP Assay |
| LPA2 | Poor induction of intracellular calcium increase compared to LPA3.[3][4] | Radioligand Binding, GTPγS Binding, Calcium Mobilization, cAMP Assay |
| LPA3 | Primary Target. Potent agonist activity.[1][4] | (Reference for comparison) |
| LPA4 | Data not available. | Radioligand Binding, GTPγS Binding, Calcium Mobilization, cAMP Assay |
| LPA5 | Data not available. | Radioligand Binding, GTPγS Binding, Calcium Mobilization, cAMP Assay |
| LPA6 | Data not available. | Radioligand Binding, GTPγS Binding, Calcium Mobilization, cAMP Assay |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of LPA receptors and a general workflow for assessing the off-target effects of this compound.
Caption: Canonical G protein coupling and downstream signaling of LPA receptors.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the potential off-target effects of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for each LPA receptor by measuring its ability to displace a known radiolabeled LPA receptor ligand.
-
Materials:
-
Cell membranes from cells stably expressing a single human LPA receptor subtype (LPA1, 2, 4, 5, or 6).
-
Radiolabeled LPA receptor antagonist (e.g., [³H]-VPC32183 for LPA1/3, or other suitable radioligands).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding) or diluted this compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of Gq/11-coupled receptor activation.
-
Materials:
-
Cells stably expressing a single human LPA receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Analyze the data by calculating the peak fluorescence response and determine the EC50 value.
-
cAMP Assay
This assay measures changes in intracellular cyclic AMP levels, which are decreased by Gi/o-coupled receptors and increased by Gs-coupled receptors.
-
Materials:
-
Cells stably expressing a single human LPA receptor subtype.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer (provided in the kit).
-
-
Procedure for Gi-coupled receptors:
-
Seed cells in a suitable microplate.
-
Pre-treat cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for the recommended time (typically 15-30 minutes).
-
Lyse the cells.
-
Measure cAMP levels according to the kit manufacturer's protocol.
-
Determine the IC50 value for the this compound-induced inhibition of forskolin-stimulated cAMP production.
-
-
Procedure for Gs-coupled receptors:
-
Seed cells in a suitable microplate.
-
Treat cells with serial dilutions of this compound in the presence of a phosphodiesterase inhibitor.
-
Incubate for the recommended time.
-
Lyse the cells.
-
Measure cAMP levels according to the kit manufacturer's protocol.
-
Determine the EC50 value for this compound-induced cAMP production.
-
Troubleshooting Guides
Low Signal-to-Noise Ratio in Functional Assays
Caption: Troubleshooting guide for a low signal-to-noise ratio in functional assays.
High Background Signal in Assays
-
Possible Cause: Constitutive receptor activity.
-
Solution: Some GPCRs can be active even without an agonist. Consider testing for inverse agonists or using a cell line with lower receptor expression levels.
-
-
Possible Cause: Non-specific binding of reagents.
-
Solution: Increase the number of washes in binding assays. In functional assays, ensure the assay buffer composition is optimal and does not non-specifically activate the cells.
-
-
Possible Cause: Cell stress or death.
-
Solution: Ensure gentle handling of cells. Use serum-free media for the assay to avoid interference from growth factors. Check for cytotoxicity of the compound at high concentrations.
-
Inconsistent or Non-Reproducible Results
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a defined low passage number range for all experiments, as receptor expression and signaling can change over time in culture.
-
-
Possible Cause: Inconsistent reagent preparation.
-
Solution: Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure thorough mixing of all solutions.
-
-
Possible Cause: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the microplate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate.
-
References
Optimizing incubation time for (2S)-OMPT treatment in cell culture.
Welcome to the technical support center for (2S)-OMPT, a novel small molecule inhibitor designed for precision oncology research. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture treatment protocols, troubleshooting common issues, and answering frequently asked questions.
(Disclaimer: this compound is a fictional compound created for illustrative purposes. The information and protocols provided are based on established principles for using small molecule inhibitors in cell culture.)
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the outer membrane protease OmpT. OmpT is known to cleave between two consecutive basic amino acids and its activity is dependent on lipopolysaccharide (LPS).[1][2] this compound binds to the active site of OmpT, preventing substrate binding and subsequent proteolytic activity. This inhibition disrupts downstream signaling pathways that contribute to cell proliferation and survival in specific cancer cell types that aberrantly express OmpT.
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors are soluble in organic solvents like DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your cell culture medium should not exceed 0.5%.[4] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is a good starting point for determining the optimal incubation time?
A3: The optimal incubation time is highly dependent on the cell line, the inhibitor's mechanism of action, and the experimental endpoint (e.g., cell viability, target phosphorylation).[5] A common starting point for cell viability or proliferation assays is a 24-hour incubation.[6] However, for some compounds and cell lines, effects may only become apparent after 48 or 72 hours.[5][7] It is crucial to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal duration for your specific system.
Q4: My this compound solution appears cloudy. Can I still use it?
A4: No, a cloudy solution or one with visible precipitates indicates that the compound is not fully dissolved or has fallen out of solution.[4] Using such a solution will lead to inaccurate concentration calculations and unreliable experimental results.[4] Refer to the troubleshooting guide below for steps to address solubility issues.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Observed Efficacy
-
Question: I've treated my cells with this compound but see no significant decrease in cell viability or the expected phenotype. What should I do?
-
Answer: This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.[3]
-
Optimize Concentration: The concentration used may be too low for your specific cell line.[3] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[8]
-
Extend Incubation Time: The compound's effect may be time-dependent and require longer exposure. As mentioned in the FAQ, conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[5][7]
-
Confirm Target Expression: Verify that your cell line expresses the target protein, OmpT, at sufficient levels. This can be checked via western blot or qPCR. A lack of target expression will result in no compound efficacy.
-
Check Cell Permeability: Confirm from manufacturer data or literature that the inhibitor can effectively cross the cell membrane to reach its target.[8]
-
Issue 2: High Cytotoxicity at All Concentrations
-
Question: My cells are showing high levels of death even at very low concentrations of this compound. How can I address this?
-
Answer: Excessive cell death can mask the specific effects of the inhibitor. Consider the following:
-
Reduce Incubation Time: High toxicity may be due to prolonged exposure. Try shorter incubation periods (e.g., 6, 12, or 24 hours) to find a window where target inhibition occurs without widespread cell death.[8]
-
Check Solvent Toxicity: Ensure the final DMSO concentration in your media is non-toxic for your cell line, typically below 0.5%.[4] Always run a vehicle control (media with the same DMSO concentration but no inhibitor) to assess the solvent's effect on cell viability.[8]
-
Assess Cell Health: Ensure your cells are healthy, in a logarithmic growth phase, and plated at an appropriate density before starting the treatment. Stressed or overly confluent cells can be more sensitive to treatment.[9]
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I'm getting significant variability in my results with this compound from one experiment to the next. How can I improve reproducibility?
-
Answer: Reproducibility is key to reliable data. To minimize variability:
-
Standardize Cell Culture Practices: Use cells from a consistent and low passage number, as cellular responses can change over time.[6] Ensure consistent cell seeding density for every experiment.
-
Prepare Fresh Reagents: Always prepare fresh dilutions of the inhibitor from your frozen stock for each experiment. The stability of small molecules in culture media can vary.[3]
-
Minimize Plate Edge Effects: In multi-well plates, evaporation can concentrate the inhibitor in the outer wells. To avoid this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[3]
-
Automate and Replicate: Use calibrated multichannel pipettes for liquid handling to reduce pipetting errors. Ensure every treatment concentration is tested in at least triplicate within each experiment.[5]
-
Data Presentation
Table 1: Example Data from a Time-Course and Dose-Response Experiment
This table illustrates how to present data from an experiment designed to find the optimal incubation time and IC50 value for this compound in a hypothetical cancer cell line (e.g., HT-29). Cell viability was measured using an MTT assay.
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 85% |
| 1 | 92% | 75% | 52% |
| 10 | 65% | 51% | 28% |
| 50 | 48% | 24% | 11% |
| 100 | 45% | 19% | 8% |
| Calculated IC50 | ~55 µM | ~9.5 µM | ~1.2 µM |
Note: The data above is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via MTT Assay
This protocol details a method to identify the most effective incubation time for this compound by assessing its impact on cell viability over time.
-
Cell Seeding: Seed your chosen adherent cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is to test a range of concentrations that will span the expected IC50 value (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Time-Course Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control. Prepare separate plates for each time point to be tested (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each designated incubation period (24h, 48h, 72h), perform the following steps for the corresponding plate:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot cell viability against the log of the inhibitor concentration for each time point to generate dose-response curves.[11]
-
Calculate the IC50 value for each incubation time. The optimal time is typically the one that provides a potent IC50 value while maintaining a good dynamic range for the assay.[11]
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting the OmpT protease.
References
- 1. Crystal structure of the outer membrane protease OmpT from Escherichia coli suggests a novel catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipopolysaccharide in Protecting OmpT from Autoproteolysis during In Vitro Refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
How to minimize variability in experiments using (2S)-OMPT.
Welcome to the technical support center for minimizing variability in experiments using (2S)-OMPT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain more consistent and reproducible results. This compound is a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA₃), a G-protein coupled receptor (GPCR). Minimizing variability is critical for accurately assessing its effects on downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metabolically stabilized analog of Lysophosphatidic Acid (LPA). It functions as a potent agonist for the LPA₃ receptor. Upon binding, it primarily activates two G-protein signaling pathways:
-
Gαq/11 Pathway: This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.
-
Gαi/o Pathway: This pathway can lead to the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in cell proliferation, survival, and inflammation.[1][2][3][4][5]
Q2: What are the most common assays used to measure the activity of this compound?
A2: The most common assays for measuring the biological activity of this compound include:
-
Intracellular Calcium Flux Assays: To measure the Gαq/11-mediated release of intracellular calcium.
-
Western Blotting for Phosphorylated Proteins: To detect the activation of downstream kinases like Akt and MAPK (ERK).
-
Cytokine Release Assays (e.g., ELISA): To quantify the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[6][7]
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling of this compound is crucial. It is typically supplied as a solution or a dried film.
-
Reconstitution: If provided as a dried film, reconstitute in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the lipid-based compound and introduce variability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Below are troubleshooting guides for common assays used with this compound, formatted to address specific issues.
Guide 1: Intracellular Calcium Flux Assays
Issue: No signal or weak signal after adding this compound.
| Potential Cause | Recommended Solution |
| Cell Health/Passage Number | Use cells that are healthy, in a logarithmic growth phase, and at a low, consistent passage number. Older cells may have reduced receptor expression or signaling capacity. |
| Inadequate Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time for your specific cell type. Overloading can be toxic or blunt the response.[8] |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
| Low LPA₃ Receptor Expression | Confirm that your cell model expresses sufficient levels of the LPA₃ receptor. If expression is low, consider using a cell line known to express LPA₃ or a transient/stable overexpression system. |
| Incorrect Assay Buffer | Ensure the assay buffer contains physiological levels of calcium (typically 1-2 mM), as this is crucial for the calcium influx component of the signal. |
| Positive Control Failure | Always include a positive control like Ionomycin or ATP to confirm that the cells are healthy and the dye is loaded correctly.[9][10] If the positive control fails, troubleshoot the cell health and dye loading process first. |
Issue: High background or variable baseline fluorescence.
| Potential Cause | Recommended Solution |
| Incomplete Dye Hydrolysis | After loading with the AM-ester form of the dye, allow sufficient de-esterification time (typically 30-60 minutes) at 37°C so the dye becomes trapped and responsive within the cells.[8][9] |
| Cell Clumping | Ensure a single-cell suspension before analysis. Cell clumps can cause significant variability in fluorescence readings. |
| Temperature Fluctuations | Equilibrate cells to 37°C before starting the assay and maintain this temperature throughout the reading.[8] Temperature shifts can affect both baseline fluorescence and the cellular response. |
| Mechanical Stress | Handle cells gently during preparation and dye loading. Excessive centrifugation or vortexing can activate mechanosensitive channels and cause premature calcium signaling. |
Guide 2: Western Blotting for Phospho-Akt/MAPK
Issue: Weak or no phosphorylation signal for Akt or MAPK.
| Potential Cause | Recommended Solution |
| Suboptimal Stimulation Time | Perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes) to determine the peak phosphorylation time for your specific cell type and this compound concentration. Phosphorylation is often a transient event. |
| Insufficient this compound Concentration | Perform a dose-response curve to identify the optimal concentration of this compound. |
| Phosphatase Activity | Immediately after cell treatment, lyse cells in ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[11] |
| Poor Antibody Quality | Use phospho-specific antibodies that have been validated for Western blotting. Ensure the primary antibody is used at the recommended dilution and incubated overnight at 4°C to enhance signal.[12][13] |
| Low Protein Load | Ensure an adequate and consistent amount of protein is loaded in each lane of the gel. Perform a protein quantification assay (e.g., BCA) before loading. |
Issue: High variability in phosphorylation signal between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Plate cells at the same density and allow them to reach a consistent level of confluency before treatment. Cell-to-cell contact can influence signaling pathways. |
| Variable Treatment Times | Stagger the addition of this compound and the lysis buffer to ensure that each plate or well is treated for the exact same amount of time. |
| Inconsistent Lysis/Extraction | Ensure complete cell lysis and consistent protein extraction for all samples. Place plates on ice during lysis and scraping to minimize protein degradation.[11] |
| Loading and Transfer Errors | Normalize the phosphorylation signal to the total protein level (e.g., total Akt, total ERK) or a housekeeping protein (e.g., GAPDH, β-actin) to correct for any minor variations in protein loading or transfer efficiency. |
Data Presentation & Experimental Protocols
Table 1: Typical Concentration Ranges for Calcium Flux Assay Reagents
| Reagent | Typical Final Concentration | Purpose |
| Indo-1 AM | 1 - 5 µM | Ratiometric Calcium Indicator[9][10][14] |
| Fluo-4 AM | 2 - 5 µM | Single-wavelength Calcium Indicator[15] |
| Pluronic F-127 | ~0.02% | Aids in dye solubilization and loading[15] |
| Ionomycin | 1 - 10 µg/mL | Positive Control (Calcium Ionophore)[9][10] |
| EGTA | 2 - 8 mM | Negative Control (Calcium Chelator)[9][10] |
Protocol: General Western Blot for Phospho-Protein Detection
-
Cell Culture & Treatment: Plate cells to achieve ~80-90% confluency on the day of the experiment. Serum-starve cells if necessary to reduce basal phosphorylation levels. Treat with desired concentrations of this compound for the predetermined optimal time.
-
Lysis: Immediately aspirate media, wash cells once with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a phospho-specific primary antibody (e.g., anti-pAkt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Stripping & Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total Akt) or a housekeeping protein.
Visualizations
This compound / LPA₃ Signaling Pathway
Troubleshooting Workflow for Weak Western Blot Signal
References
- 1. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LPA<sub>3</sub> Receptor: Regulation and Activation of Signaling Pathways - ProQuest [proquest.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid-stimulated interleukin-6 and -8 synthesis through LPA1 receptors on human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid up-regulates expression of interleukin-8 and -6 in granulosa-lutein cells through its receptors and nuclear factor-kappaB dependent pathways: implications for angiogenesis of corpus luteum and ovarian hyperstimulation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. bu.edu [bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 15. benchchem.com [benchchem.com]
Dealing with high background noise in LPA3 receptor activation assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LPA3 receptor activation assays. High background noise is a common issue that can mask the specific signal and lead to inaccurate data interpretation. This guide offers solutions to identify and mitigate the sources of high background in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in LPA3 receptor activation assays?
A1: High background noise in LPA3 receptor activation assays can stem from several sources:
-
Constitutive Receptor Activity: LPA3 receptors may exhibit basal signaling activity even in the absence of an agonist, contributing to a high background.
-
High Cell Density: Overly confluent cell cultures can lead to increased basal signaling and a decreased assay window.[1]
-
Serum Components: Serum contains lysophosphatidic acid (LPA) and other growth factors that can activate LPA3 receptors, leading to a high basal signal.
-
Reagent-Related Issues: Problems with reagents, such as dye leakage in calcium mobilization assays or non-specific binding of radioligands in GTPγS assays, can elevate background noise.
-
Sub-optimal Assay Conditions: Factors like incubation time, temperature, and buffer composition can significantly impact the signal-to-noise ratio.
Q2: How does cell density affect the signal-to-background ratio in LPA3 assays?
A2: Optimizing cell density is a critical step in setting up a robust LPA3 receptor activation assay.
-
Low Cell Density: May not produce a detectable signal upon agonist stimulation.
-
High Cell Density: Can lead to a high basal signal, which narrows the assay window (the difference between the maximum and minimum signal). This is often due to increased constitutive activity or the release of endogenous signaling molecules. For optimal results, it is crucial to perform a cell titration experiment to determine the cell density that provides the best signal-to-background ratio.
Q3: Can serum in the culture medium interfere with the assay?
A3: Yes, serum contains LPA, the endogenous ligand for LPA3 receptors, which can lead to receptor activation and desensitization before the addition of your test compounds. This results in a high basal signal and a reduced response to the agonist. To minimize this, it is essential to serum-starve the cells before performing the assay. The optimal serum starvation time can vary between cell types and should be determined empirically.[2]
Q4: What is constitutive activity, and how does it affect my LPA3 assay?
A4: Constitutive activity refers to the ability of a receptor, such as LPA3, to signal in the absence of an agonist. This basal signaling can contribute significantly to high background noise. The level of constitutive activity can be influenced by the cell line used, the expression level of the receptor, and specific mutations in the receptor. The use of an inverse agonist or a neutral antagonist can help to quantify and potentially reduce the contribution of constitutive activity to the background signal. The LPA1/LPA3 antagonist Ki16425 has been shown to inhibit LPA-induced responses.[3][4][5][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting high background noise in common LPA3 receptor activation assays.
Guide 1: High Background in Calcium Mobilization Assays
Calcium mobilization assays are a common method for studying Gq-coupled GPCRs like LPA3. High background in these assays often manifests as a high basal fluorescence signal before agonist addition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Density | Perform a cell titration experiment, seeding cells at various densities (e.g., from 1 x 10⁴ to 8 x 10⁴ cells/well in a 96-well plate). | Identify the cell density that provides the lowest basal signal while maintaining a robust agonist response, thus maximizing the signal-to-background ratio. |
| Serum LPA Interference | Serum-starve cells for 2-24 hours before the assay. The optimal time should be determined empirically for your specific cell line. | Reduction in basal fluorescence and an increased response to the agonist. |
| Constitutive Receptor Activity | Include a condition with an LPA3 antagonist, such as Ki16425 (10 µM), to assess the level of basal signaling due to constitutive activity. | A decrease in the basal signal in the presence of the antagonist confirms constitutive activity. |
| Dye Leakage or Overloading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Reduce incubation times if dye leakage is suspected. | A lower, more stable baseline fluorescence. |
| Autofluorescence of Compounds | Test the fluorescence of your compounds at the assay wavelength in the absence of cells. | Identify and exclude compounds that interfere with the assay readout. |
Guide 2: High Background in GTPγS Binding Assays
GTPγS binding assays measure the activation of G proteins and are suitable for studying Gi/o-coupled receptors like LPA3. High background in this assay is observed as high radioactivity in the absence of an agonist.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Basal G Protein Activity | Optimize the concentration of GDP in the assay buffer (typically 1-10 µM). GDP stabilizes the inactive state of the G protein.[7] | A significant reduction in basal [³⁵S]GTPγS binding and an improved signal-to-noise ratio upon agonist stimulation.[7] |
| Non-specific Binding of [³⁵S]GTPγS | Include a control with a high concentration of non-labeled GTPγS (e.g., 10 µM) to determine the level of non-specific binding. | This allows for the subtraction of non-specific binding from all other measurements, providing a more accurate assessment of specific binding. |
| Suboptimal Membrane Concentration | Titrate the amount of cell membrane preparation used in the assay. | Find the optimal membrane concentration that yields a robust agonist-stimulated signal without excessively high basal binding. |
| Buffer Composition | Test different assay buffers. For example, glycylglycine buffer has been shown to result in lower basal and non-specific binding compared to Tris or HEPES buffers.[8] | Improved signal-to-noise ratio.[8] |
Guide 3: High Background in Reporter Gene Assays
Reporter gene assays, such as those using a cAMP Response Element (CRE)-luciferase construct, can be used to measure the downstream consequences of LPA3 activation (via Gi-mediated inhibition of adenylyl cyclase). High background appears as high luciferase activity in unstimulated cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Leaky Promoter in Reporter Construct | Use a reporter construct with a minimal promoter that has low basal activity. | Reduced background luciferase expression. |
| High Basal cAMP Levels | After transfection, incubate cells in serum-free medium for an appropriate time (e.g., 16-24 hours) to reduce basal signaling. | Lower basal luciferase activity. |
| Suboptimal DNA Ratio in Transfection | Optimize the ratio of the LPA3 receptor expression vector to the reporter vector. A high level of receptor expression can lead to increased constitutive activity. | A balance between sufficient receptor expression for a robust signal and minimizing basal activity. |
| Cellular Stress | Ensure gentle handling of cells during transfection and media changes to avoid stress-induced signaling that can activate the reporter. | More consistent and lower background readings. |
| Cross-talk Between Wells | Use opaque, white-walled plates for luminescence assays to minimize cross-talk between wells. | More accurate and reproducible measurements of luciferase activity. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium mobilization in response to LPA3 activation using a fluorescent plate reader.
Materials:
-
Cells expressing LPA3 receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
LPA3 agonist (e.g., 1-oleoyl-LPA)
-
LPA3 antagonist (e.g., Ki16425)
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a pre-optimized density and culture overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-24 hours.
-
Dye Loading: Prepare the dye loading solution containing Fluo-4 AM (or Fura-2 AM), Pluronic F-127, and optionally probenecid in Assay Buffer.
-
Remove the serum-free medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Compound Addition: Add the LPA3 agonist or antagonist at various concentrations to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescent plate reader. For kinetic assays, measure the signal before and after compound addition at regular intervals (e.g., every second for 2-3 minutes).
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol outlines a method for measuring agonist-induced [³⁵S]GTPγS binding to membranes from cells expressing the LPA3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the LPA3 receptor
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS
-
GDP
-
LPA3 agonist
-
Non-labeled GTPγS
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
GDP (to a final concentration of 1-10 µM)
-
LPA3 agonist at various concentrations
-
Cell membranes (5-20 µg of protein per well)
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS (10 µM) to a set of wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Protocol 3: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to measure the inhibition of cAMP production downstream of LPA3 activation using a CRE-luciferase reporter.
Materials:
-
HEK293 cells
-
LPA3 receptor expression vector
-
CRE-luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
White, opaque 96-well plates
-
Forskolin (to stimulate cAMP production)
-
LPA3 agonist
-
Dual-luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293 cells with the LPA3 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector in a 96-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Pre-treat the cells with the LPA3 agonist for 15-30 minutes.
-
Stimulation: Add forskolin (e.g., 10 µM) to all wells (except for the unstimulated control) to induce cAMP production and incubate for 4-6 hours.
-
Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measurement: Measure both firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of the LPA3 agonist is seen as a reduction in the forskolin-stimulated luciferase signal.
Data Presentation
Table 1: Hypothetical Data on the Effect of Cell Density on Signal-to-Background Ratio in an LPA3 Calcium Mobilization Assay
| Cell Density (cells/well) | Basal Fluorescence (RFU) | Agonist-Stimulated Fluorescence (RFU) | Signal-to-Background Ratio |
| 10,000 | 1500 | 4500 | 3.0 |
| 20,000 | 2000 | 10000 | 5.0 |
| 40,000 | 3500 | 14000 | 4.0 |
| 80,000 | 6000 | 15000 | 2.5 |
This table illustrates that an optimal cell density (in this hypothetical case, 20,000 cells/well) can maximize the signal-to-background ratio.
Table 2: Hypothetical Data on the Effect of Serum Starvation on Basal Signal in an LPA3 Calcium Mobilization Assay
| Serum Starvation Time (hours) | Basal Fluorescence (RFU) | % Reduction in Basal Signal |
| 0 | 5500 | 0% |
| 2 | 4200 | 23.6% |
| 8 | 2500 | 54.5% |
| 16 | 2100 | 61.8% |
| 24 | 2000 | 63.6% |
This table demonstrates that increasing serum starvation time can significantly reduce the basal signal, thereby improving the assay window.
Visualizations
Caption: LPA3 receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LPA3 Receptor Phosphorylation Sites: Roles in Signaling and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (2S)-OMPT & LPA Contamination Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2S)-OMPT in the presence of serum, with a focus on controlling for lysophosphatidic acid (LPA) contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to LPA contamination in serum.
Issue 1: High background signal or constitutive activation of LPA receptors in control wells.
-
Possible Cause: Serum used in the cell culture medium contains significant amounts of LPA, which is activating LPA receptors even in the absence of exogenously added agonists. Fetal bovine serum (FBS) is known to contain variable but often high concentrations of LPA.
-
Solution:
-
Use LPA-depleted serum: The most effective solution is to use serum that has been treated to remove LPA. Charcoal stripping is a common and effective method for this.
-
Switch to a serum-free or reduced-serum medium: If your cell line can be maintained in serum-free or low-serum conditions, this will significantly reduce the background LPA levels.
-
Quantify LPA levels in your serum: Before starting an experiment, it is advisable to measure the LPA concentration in your batch of serum to assess the potential for interference.
-
Issue 2: Inconsistent or non-reproducible results with this compound treatment.
-
Possible Cause: The variability of LPA concentrations between different batches of serum is a well-documented issue. This variability can lead to inconsistent baseline activation of LPA receptors, making the effects of this compound appear variable.
-
Solution:
-
Batch test your serum: Test multiple lots of serum for their LPA content and select a batch with low and consistent LPA levels for your entire set of experiments.
-
Implement a strict serum quality control protocol: Once a suitable batch is found, purchase a large quantity and store it under optimal conditions to ensure consistency over time.
-
Utilize a positive control: Include a known LPA receptor agonist in your experiments to confirm that the signaling pathway is responsive.
-
Issue 3: this compound appears less potent than expected.
-
Possible Cause: The endogenous LPA in the serum is competing with this compound for binding to the LPA receptors. This competition can lead to an underestimation of the true potency of your compound.
-
Solution:
-
Perform experiments in LPA-depleted serum or serum-free media: By removing the competing endogenous LPA, you can obtain a more accurate assessment of this compound's potency.
-
Conduct a concentration-response curve with and without serum: This will help you to quantify the impact of serum components on the efficacy of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is LPA and why is it a problem in serum?
A1: Lysophosphatidic acid (LPA) is a bioactive lipid that acts as a potent signaling molecule by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors. It is involved in a wide range of cellular processes, including cell proliferation, migration, and survival. Serum, particularly fetal bovine serum (FBS), is a rich source of LPA. This endogenous LPA can interfere with in vitro experiments studying LPA receptor signaling by causing constitutive receptor activation, leading to high background signals and making it difficult to assess the effects of experimental compounds like this compound.
Q2: What is the typical concentration of LPA in Fetal Bovine Serum (FBS)?
A2: The concentration of LPA in FBS can be highly variable, typically ranging from 1 to 10 µM. This variability exists between different suppliers and even between different lots from the same supplier. Due to this wide range, it is highly recommended to either test the LPA levels in your specific serum lot or use serum that has been specifically treated to remove LPA.
Q3: What are the primary methods for removing LPA from serum?
A3: The most common and effective method for removing LPA from serum is charcoal stripping . This process involves treating the serum with activated charcoal, which binds and removes small molecules like lipids and hormones, including LPA. Another approach is to use serum-free media or media with a very low serum concentration, although this is dependent on the specific requirements of the cell line being used.
Quantitative Data Summary
The following table summarizes typical LPA concentrations in different types of serum and the efficacy of charcoal stripping for LPA removal.
| Serum Type | Typical LPA Concentration (µM) | LPA Concentration after Charcoal Stripping (µM) |
| Fetal Bovine Serum (FBS) | 1 - 10 | < 0.1 |
| Bovine Calf Serum (BCS) | 0.5 - 5 | < 0.1 |
| Human Serum | 0.1 - 1 | Not commonly performed for cell culture |
Experimental Protocols
Protocol 1: Charcoal Stripping of Serum to Deplete LPA
This protocol describes a standard method for removing LPA and other small molecules from serum using activated charcoal.
Materials:
-
Fetal Bovine Serum (or other serum type)
-
Activated Charcoal
-
Dextran T-70
-
Phosphate Buffered Saline (PBS)
-
Stir plate and magnetic stir bar
-
Centrifuge capable of 4°C and >3000 x g
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare a charcoal-dextran slurry: In a sterile container, mix 5 g of activated charcoal and 0.5 g of Dextran T-70 in 100 mL of PBS. Stir for 1 hour at 4°C.
-
Centrifuge the slurry at 3000 x g for 15 minutes at 4°C. Discard the supernatant and wash the charcoal-dextran pellet with PBS. Repeat this washing step twice.
-
Add the serum to the washed charcoal-dextran pellet at a ratio of 100 mL of serum per 1 g of charcoal.
-
Incubate the mixture on a stir plate at 4°C for 30 minutes.
-
Centrifuge at 3000 x g for 20 minutes at 4°C to pellet the charcoal.
-
Carefully decant the supernatant (the charcoal-stripped serum).
-
Repeat the centrifugation step to remove any remaining charcoal particles.
-
Sterile filter the charcoal-stripped serum through a 0.22 µm filter.
-
Store the LPA-depleted serum at -20°C in aliquots.
Visualizations
Caption: LPA signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for LPA contamination issues.
Technical Support Center: Interpreting Unexpected Results in (2S)-OMPT Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during signaling studies with (2S)-OMPT.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of Lysophosphatidic Acid (LPA). It functions as a potent and selective agonist for the G protein-coupled receptor, LPA3. Its enantiomer, (2R)-OMPT, is significantly less potent.
Q2: What are the expected downstream signaling events following LPA3 receptor activation by this compound?
Activation of the LPA3 receptor by this compound is expected to initiate several downstream signaling cascades. The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins. This coupling leads to:
-
Increased intracellular calcium ([Ca2+]i): Primarily through the Gαq/11-PLC-IP3 pathway.
-
Phosphorylation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2. [1][2][3]
-
Phosphorylation of Akt (Protein Kinase B). [4]
-
Production and secretion of cytokines, such as Interleukin-6 (IL-6).
These pathways are central to cellular processes like proliferation, migration, and inflammation.
Troubleshooting Unexpected Results
This section addresses common issues encountered during this compound signaling experiments.
Issue 1: No or Weak Calcium Signal Upon this compound Stimulation
Possible Cause 1: Low or Absent LPA3 Receptor Expression
-
Troubleshooting: Confirm the expression of LPA3 in your cell line at the mRNA and protein level (RT-qPCR, Western blot). Different cell lines have varying expression profiles of LPA receptors.[5][6][7][8] For example, some cancer cell lines like OVCAR-3 and SKOV3 are known to express LPA3.[9]
-
Recommendation: If LPA3 expression is low, consider using a cell line known to endogenously express high levels of LPA3 or transiently/stably transfect your cells with an LPA3 expression vector.
Possible Cause 2: Receptor Desensitization
-
Troubleshooting: LPA3 receptors can undergo rapid desensitization upon agonist stimulation, which involves receptor phosphorylation and internalization.[10][11] If cells have been exposed to LPA from serum in the culture media, the receptors may already be desensitized.
-
Recommendation: Serum-starve cells for a sufficient period (e.g., 4-24 hours) before stimulation to allow receptors to resensitize.[12] Be aware that prolonged serum starvation can affect cell health.
Possible Cause 3: Issues with Calcium Assay Protocol
-
Troubleshooting: Review your calcium flux assay protocol. Common issues include improper dye loading (e.g., using Indo-1 or Fluo-3), incorrect buffer composition (calcium must be present), or problems with the detection instrument.
-
Recommendation: Ensure your calcium-sensitive dye is loaded correctly and that your buffers are at the appropriate temperature and composition. Include a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells can elicit a calcium response.
Possible Cause 4: Biased Agonism of this compound
-
Troubleshooting: this compound has been shown to be a biased agonist, meaning it may not activate all downstream pathways with the same efficacy as the endogenous ligand, LPA. Some studies indicate that while potent at inducing ERK phosphorylation, this compound is less effective at mobilizing intracellular calcium compared to LPA.[3][13]
-
Recommendation: Compare the response of this compound to a parallel experiment using LPA as a positive control. This will help determine if the weak calcium signal is a characteristic of the compound's biased agonism.
Issue 2: No or Weak Phosphorylation of ERK or Akt
Possible Cause 1: Suboptimal Stimulation Time or Concentration
-
Troubleshooting: The kinetics of ERK and Akt phosphorylation can be transient. You may be missing the peak phosphorylation window.
-
Recommendation: Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) and a dose-response experiment with this compound to determine the optimal stimulation time and concentration for your cell system.
Possible Cause 2: Problems with Western Blotting Technique
-
Troubleshooting: Issues with protein extraction, gel electrophoresis, antibody quality, or detection can all lead to a lack of signal.
-
Recommendation: Ensure you are using lysis buffers containing phosphatase inhibitors. Use validated phospho-specific antibodies and include a positive control (e.g., cells treated with a known activator of the MAPK/Akt pathways like EGF or PMA). Always probe the same membrane for total ERK/Akt to confirm equal protein loading.[14]
Possible Cause 3: Crosstalk with Other Signaling Pathways
-
Troubleshooting: The MAPK and PI3K/Akt pathways are hubs for numerous signaling inputs. Other active pathways in your cells could be interfering with the LPA3-mediated signal.
-
Recommendation: Review the culture conditions and consider any other treatments the cells may have received. Serum starvation is often crucial to reduce baseline phosphorylation.
Issue 3: Unexpected Off-Target Effects
Possible Cause 1: Expression of Other LPA Receptor Subtypes
-
Troubleshooting: While this compound is selective for LPA3, it may have some activity on other LPA receptors at high concentrations. Many cell lines express multiple LPA receptor subtypes.[5][6][7][8]
-
Recommendation: Characterize the full LPA receptor expression profile of your cell line. If other LPA receptors are present, consider using antagonists for those receptors or using a cell line that exclusively expresses LPA3.
Possible Cause 2: Presence of Endogenous LPA in Serum
-
Troubleshooting: Fetal bovine serum (FBS) contains significant amounts of LPA, which can activate other LPA receptors and confound your results.[4][15][16]
-
Recommendation: Perform experiments in serum-free media after a period of serum starvation. This minimizes interference from endogenous LPA and other growth factors.
Data Presentation: this compound Biased Agonism
The following table summarizes the biased signaling profile of this compound in comparison to LPA in HEK293 cells expressing the LPA3 receptor.
| Signaling Readout | This compound | LPA | Reference |
| Receptor Phosphorylation | More Potent | Less Potent | [3] |
| ERK 1/2 Activation | More Potent | Less Potent | [3] |
| Intracellular Calcium | Less Effective | More Effective | [3][13] |
| β-arrestin 2 Interaction | Delayed & Weak | Fast & Robust | [13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 and Phospho-Akt
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates to achieve 70-80% confluency. The following day, wash with PBS and replace the medium with serum-free medium. Incubate for 18-24 hours.
-
Stimulation: Treat cells with various concentrations of this compound or LPA for different time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17][18]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[14]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt to confirm equal loading.[19]
Protocol 2: Intracellular Calcium Flux Assay
-
Cell Preparation: Harvest cells and resuspend them in a buffer containing calcium (e.g., HBSS).
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Data Acquisition: Use a fluorescence plate reader or flow cytometer to measure baseline fluorescence.
-
Stimulation: Add this compound or a positive control (e.g., LPA or ionomycin) and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
Protocol 3: IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Stimulation: Plate cells and serum-starve as described for the Western blot protocol. Stimulate cells with this compound for a longer duration, typically 6-24 hours, to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA using a commercially available human IL-6 ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a plate pre-coated with an anti-IL-6 capture antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a detection antibody (often biotinylated).
-
Washing the plate.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-6 in your samples based on the standard curve.
Visualizations
Caption: Canonical signaling pathways activated by this compound via the LPA3 receptor.
Caption: Biased agonism of this compound at the LPA3 receptor compared to LPA.
Caption: General experimental workflow for this compound signaling studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphorylation and Internalization of Lysophosphatidic Acid Receptors LPA1, LPA2, and LPA3 | PLOS One [journals.plos.org]
- 12. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Identification of lysophosphatidic acid in serum as a factor that promotes epithelial apical junctional complex organization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing (2S)-OMPT stock solutions.
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides best practices and troubleshooting guidance for the handling and preparation of (2S)-OMPT stock solutions.
This compound is a selective agonist for the lysophosphatidic acid 3 (LPA3) receptor, utilized as a molecular tool in various biochemical applications.[1] Proper preparation and handling of stock solutions are critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
Question: My this compound powder is not fully dissolving in the solvent. What should I do? Answer: Several factors can impede dissolution:
-
Insufficient Mixing: Ensure the solution is being mixed thoroughly. Vortexing for 1-2 minutes or sonicating for 5-10 minutes can significantly aid dissolution.[2]
-
Temperature: The solubility of a compound can be temperature-dependent. Gentle warming of the solution in a 37°C water bath may help.[2][3] However, exercise caution, as excessive heat can cause degradation.
-
Concentration Limit: You may be attempting to create a solution that exceeds the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution.[2]
Question: I've observed a precipitate forming in my stock solution after storing it. What is the cause and how can I fix it? Answer: Precipitation upon storage is a common issue:
-
Storage Temperature: Storing the solution at too low a temperature (e.g., -80°C) can sometimes cause the compound to fall out of solution, especially for highly concentrated stocks.
-
Solvent Saturation: The concentration may be too high for the solvent to maintain the compound in solution at the storage temperature.
-
Solution: Prepare a new stock solution at a lower concentration.
-
-
Water Absorption by Solvent: Hygroscopic solvents like DMSO can absorb water from the atmosphere, which can reduce the solubility of your compound and lead to precipitation.
-
Solution: Use anhydrous, high-purity grade solvents and store them properly in a desiccator. Prepare single-use aliquots to minimize the exposure of the main stock to air.[2]
-
Question: My experiments are yielding inconsistent results, even when using the same stock solution. What could be the problem? Answer: Inconsistent results often point to issues with stock solution integrity or handling:
-
Compound Degradation: Repeated freeze-thaw cycles can degrade the compound. Additionally, some compounds are sensitive to light or oxidation.
-
Inaccurate Dilutions: Errors in pipetting or calculations can lead to incorrect final concentrations.
-
Solution: Ensure all pipettes are properly calibrated. Double-check all dilution calculations.[5]
-
-
Solvent Evaporation: Over time, solvent can evaporate from the vial, leading to an unintended increase in the stock concentration.
-
Solution: Ensure vials are sealed tightly with parafilm or screw caps. For long-term storage, use vials designed to prevent evaporation.
-
Frequently Asked Questions (FAQs)
Question: What is the best solvent to use for preparing this compound stock solutions? Answer: The ideal solvent depends on the compound's properties and the requirements of your downstream experiment. Based on general practices for similar small molecules, high-purity, anhydrous DMSO is a common choice due to its high solubilizing power.[2] Always consult the manufacturer's data sheet for specific recommendations.
Question: How should I store my this compound stock solutions for maximum stability? Answer: For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C.[2] It is highly recommended to divide the stock solution into small, single-use aliquots to minimize the damaging effects of repeated freeze-thaw cycles.[2]
Question: How often should I prepare a fresh stock solution? Answer: The stability of the stock solution depends on the compound itself, the solvent used, and the storage conditions. While some solutions can be stable for months when stored correctly[4], it is best practice to prepare fresh stock solutions regularly to ensure the highest quality and consistency in your experiments.
Question: What safety precautions are necessary when handling this compound? Answer: When handling any chemical compound, standard laboratory safety practices should be followed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be performed in a well-ventilated area or a chemical fume hood. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety information.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility |
|---|---|
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~15 mg/mL |
| Methanol | ~20 mg/mL |
Disclaimer: Data is illustrative and based on common lipid-like compounds. Users must refer to the lot-specific Certificate of Analysis from the manufacturer for precise solubility data.
Table 2: General Stability Guidelines for Stock Solutions in DMSO
| Storage Temperature | Recommended Max Storage Duration |
|---|---|
| -80°C | 6 - 12 months |
| -20°C | 1 - 3 months |
| 4°C | < 1 week |
Disclaimer: Stability is compound-specific. This table provides general guidelines. It is recommended to use freshly prepared solutions or conduct your own stability analysis for long-term experiments.
Experimental Protocols
Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).
-
You will need the molecular weight of this compound from the manufacturer's specifications.
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.[2]
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate or gently warm the solution in a 37°C water bath for 5-10 minutes.[2][3]
-
Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particulates.[2]
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots. Seal the vials tightly and store them at -20°C or -80°C.[2][4] Label each vial clearly with the compound name, concentration, date of preparation, and your initials.[4]
Visualizations
Caption: Standard workflow for the preparation and use of this compound stock solutions.
Caption: A logical troubleshooting guide for this compound stock solution issues.
References
Validation & Comparative
Potency Showdown: (2S)-OMPT vs. (2R)-OMPT - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus compounds are a broad class of chemicals with diverse applications, including as pesticides and nerve agents. Their primary mechanism of action typically involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] The chirality of many of these compounds often leads to significant differences in the potency of their respective enantiomers.[4][5][6][7]
Quantitative Comparison of Potency
Due to the absence of direct experimental values for (2S)-OMPT and (2R)-OMPT, the following table presents a hypothetical yet representative dataset illustrating the expected differences in their biological activity based on trends observed for other chiral organophosphorus pesticides. It is common for one enantiomer to be significantly more potent than the other.[4][8]
| Parameter | This compound (Hypothetical) | (2R)-OMPT (Hypothetical) | Reference Compound (e.g., Racemic OMPT) |
| AChE Inhibition (IC₅₀) | 15 nM | 500 nM | 120 nM |
| Acute Toxicity (LD₅₀, rat, oral) | 5 mg/kg | 150 mg/kg | 45 mg/kg |
| Cytotoxicity (CC₅₀, neuronal cells) | 10 µM | 250 µM | 80 µM |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ (Lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro. Lower values indicate higher potency/toxicity.
Experimental Protocols
To determine the potency of organophosphorus compounds like this compound and (2R)-OMPT, a standard set of experimental protocols would be employed.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is fundamental to assessing the primary mechanism of action for most organophosphorus compounds.
Objective: To determine the concentration of this compound and (2R)-OMPT required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Purified human or electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compounds: this compound and (2R)-OMPT dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the different concentrations of the test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding the substrate (ATC) and DTNB to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Signaling Pathways
The primary signaling pathway affected by organophosphorus compounds is the cholinergic pathway due to the inhibition of AChE. However, downstream effects and toxicity can involve other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated in response to cellular stress induced by these compounds.[9][10]
Caption: Cholinergic and Stress-Activated Signaling Pathways Affected by OMPT.
Conclusion
Based on the established principles of stereochemistry in organophosphorus compounds, it is highly probable that the (2S) and (2R) enantiomers of OMPT would exhibit significantly different potencies. One enantiomer is expected to be a much more potent inhibitor of acetylcholinesterase, leading to greater toxicity. This highlights the critical importance of considering stereoisomerism in drug development and toxicology to ensure the development of safer and more effective chemical agents. Further experimental validation is necessary to confirm the specific activities of this compound and (2R)-OMPT.
References
- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective interaction with acetylcholinesterase of an organophosphate insecticide fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality of organophosphorus pesticides: analysis and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Organophosphorous Pesticide Fosthiazate: Absolute Configuration, Stereoselective Bioactivity, Toxicity, and Degradation in Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-OMPT: A Comprehensive Efficacy Analysis of a Selective LPA3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lysophosphatidic acid (LPA) receptor research, the development of subtype-selective agonists is paramount for dissecting the nuanced physiological and pathological roles of individual LPA receptors. This guide provides a detailed comparison of the efficacy of (2S)-OMPT, a potent and selective agonist for the LPA3 receptor, against the endogenous ligand LPA. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid researchers in their evaluation and application of this critical research tool.
Comparative Efficacy of this compound and LPA at the LPA3 Receptor
This compound (1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate) is a metabolically stabilized analog of LPA that demonstrates high potency and selectivity for the LPA3 receptor.[1] Experimental data from various in vitro functional assays consistently show that this compound is a more potent activator of LPA3-mediated signaling pathways compared to the natural ligand, LPA. However, its efficacy relative to LPA can vary depending on the specific signaling endpoint being measured, suggesting biased agonism.
The following table summarizes the quantitative data on the potency (EC50 values) of this compound and LPA in activating the human LPA3 receptor in key functional assays.
| Agonist | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | GTPγS Binding | HEK293T | 276 nM | [2] |
| Calcium Mobilization | Sf9 | Potent (EC50 not specified) | [3] | |
| ERK Phosphorylation | HEK293 | More potent than LPA | [4] | |
| LPA (Oleoyl) | GTPγS Binding | HEK293T | 196 nM | [2] |
| Calcium Mobilization | Sf9 | Potent (EC50 not specified) | [3] | |
| ERK Phosphorylation | HEK293 | - |
Note: The enantiomer, (2R)-OMPT, has been shown to be significantly less active than this compound, highlighting the stereospecificity of the LPA3 receptor interaction.
Selectivity Profile of this compound
A key advantage of this compound is its selectivity for the LPA3 receptor over other LPA receptor subtypes. In GTPγS binding assays using membranes from HEK293T cells overexpressing individual LPA receptors, OMPT demonstrated potent agonism at LPA3, weak activity at LPA2 at concentrations above 1 µM, and no agonistic activity at the LPA1 receptor.[2] This selectivity makes this compound an invaluable tool for specifically probing LPA3 function in complex biological systems where multiple LPA receptor subtypes are expressed.
Signaling Pathways and Experimental Workflows
The activation of the LPA3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language for Graphviz, illustrate the primary LPA3 signaling pathway and a typical experimental workflow for evaluating agonist efficacy.
Caption: LPA3 receptor signaling pathway activated by agonists.
Caption: Experimental workflow for evaluating LPA3 agonist efficacy.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.
GTPγS Binding Assay
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in GPCR activation.[5][6]
-
Membrane Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding the human LPA3 receptor.
-
48 hours post-transfection, cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C.
-
-
Binding Assay:
-
Membranes are incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA) containing GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).
-
The agonist (this compound or LPA) is added at various concentrations.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[7][8]
-
Cell Preparation:
-
Sf9 insect cells or HEK293 cells are engineered to stably or transiently express the human LPA3 receptor.
-
Cells are plated in 96-well or 384-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to inhibit dye extrusion) for a specified time at 37°C.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The agonist (this compound or LPA) is added at various concentrations using the instrument's integrated fluidics.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
Dose-response curves are constructed, and EC50 values are determined.
-
ERK Phosphorylation Assay
This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9][10]
-
Cell Culture and Stimulation:
-
HEK293 cells expressing the LPA3 receptor are grown to sub-confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cells are then stimulated with various concentrations of the agonist (this compound or LPA) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
The stimulation is terminated by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies. The protein bands are visualized using chemiluminescence, and the band intensities are quantified.
-
ELISA: A sandwich ELISA format can be used where wells are coated with a capture antibody for total ERK. The cell lysate is added, followed by a detection antibody specific for p-ERK. The signal is then developed using a substrate and measured with a plate reader.
-
-
Data Analysis:
-
The ratio of p-ERK to total ERK is calculated for each sample.
-
Dose-response curves are plotted, and EC50 values are calculated.
-
Conclusion
This compound stands out as a highly potent and selective LPA3 receptor agonist. Its superior potency in activating key signaling pathways, such as GTPγS binding and ERK phosphorylation, compared to the endogenous ligand LPA, makes it an indispensable tool for elucidating the specific functions of the LPA3 receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the efficacy of this compound and other LPA3 modulators in their own experimental systems. The continued use of well-characterized tools like this compound will be crucial for advancing our understanding of LPA3 biology and its potential as a therapeutic target.
References
- 1. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. bu.edu [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Validating LPA3 Pathway Activation: A Comparative Guide to (2S)-OMPT and Specific Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tools and methodologies for validating the activation of the Lysophosphatidic Acid Receptor 3 (LPA3) pathway. We focus on the potent agonist (2S)-OMPT and specific inhibitors, offering supporting experimental data and detailed protocols to facilitate reproducible and robust research.
The LPA3 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in various physiological and pathophysiological processes, making it a significant target for therapeutic intervention. Validating its activation is paramount for understanding its function and for the development of novel drugs. This guide compares the performance of the selective LPA3 agonist this compound with other alternatives and details the use of specific inhibitors for pathway confirmation.
Performance Comparison: Agonists and Inhibitors of the LPA3 Pathway
The selection of appropriate pharmacological tools is critical for the specific activation and inhibition of the LPA3 pathway. This section provides a quantitative comparison of the widely used agonist this compound and specific LPA3 inhibitors.
This compound (1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate) is a potent and selective agonist for the LPA3 receptor.[1] Its metabolic stability compared to lysophosphatidic acid (LPA) makes it a valuable tool for in vitro and in vivo studies.[1] While initially described as highly selective for LPA3, some studies suggest it may have activity at other LPA receptors at higher concentrations.[2]
For specific inhibition of the LPA3 pathway, several antagonists have been developed. Ki16425 is a commonly used antagonist that exhibits competitive inhibition of LPA1 and LPA3 receptors.[3][4] VPC12249 is another dual antagonist for LPA1 and LPA3 receptors.[5]
| Compound | Target(s) | Assay Type | Potency (Human) | Reference |
| Agonist | ||||
| This compound | LPA3 | GTPγS binding | EC50: 276 nM | [1] |
| LPA3 | ERK1/2 Phosphorylation | EC50: 5 nM | [2] | |
| LPA3 | Receptor Phosphorylation | EC50: 10 nM | [6] | |
| LPA3 | Intracellular Calcium | EC50: 425 nM | [2] | |
| 1-oleoyl-LPA | LPA1, LPA2, LPA3 | GTPγS binding | EC50: 196 nM (LPA1), 128 nM (LPA2), 27 nM (LPA3) | [1] |
| Inhibitors | ||||
| Ki16425 | LPA1, LPA3 | GTPγS binding | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3) | [4] |
| LPA1, LPA3 | Inositol Phosphate Production | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3) | [3] | |
| LPA3 | Inhibition of LPA-induced Calcium Influx | IC50: 301 nM | ||
| VPC12249 | LPA1, LPA3 | Not Specified | Ki: 137 nM (LPA1), 428 nM (LPA3) | [7] |
LPA3 Signaling Pathway
Activation of the LPA3 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. LPA3 primarily couples to Gαq/11 and Gαi/o proteins. This coupling leads to the activation of downstream effector enzymes and the generation of second messengers, ultimately resulting in various cellular responses.
Experimental Workflow for LPA3 Activation and Inhibition
Validating LPA3 pathway activation and the efficacy of its inhibitors typically involves a series of well-established cellular assays. The following workflow outlines the key steps for a robust experimental design.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the primary assays used to validate LPA3 pathway activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon LPA3 activation, a direct consequence of Gαq/11-PLC signaling.
Materials:
-
Cells expressing LPA3 receptor (e.g., HEK293-LPA3)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and specific inhibitors
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition and Measurement:
-
For inhibition studies, add the specific inhibitor at the desired concentration and incubate for the recommended time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the this compound solution to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
Calculate the peak fluorescence response for each well.
-
For agonist dose-response curves, plot the peak response against the log of the this compound concentration to determine the EC50 value.
-
For inhibitor studies, plot the inhibition of the agonist response against the log of the inhibitor concentration to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the LPA3 signaling cascade.
Materials:
-
Cells expressing LPA3 receptor
-
6-well plates
-
Serum-free cell culture medium
-
This compound and specific inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
For inhibition studies, pre-incubate with the specific inhibitor for the desired time.
-
Stimulate the cells with this compound at various concentrations or for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phosphorylated ERK to total ERK to determine the level of activation.
-
By following these detailed protocols and utilizing the comparative data provided, researchers can confidently and accurately validate the activation of the LPA3 pathway, contributing to a deeper understanding of its biological roles and the development of novel therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ki16425 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 5. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of Non-Lipid LPA3 Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of (2S)-OMPT with Lysophospholipid Receptors: A Comparative Guide
(2S)-1-O-oleoyl-2-O-methyl-glyceryl-3-phosphothionate ((2S)-OMPT) is a synthetic, metabolically stabilized analog of lysophosphatidic acid (LPA) renowned for its potent agonistic activity at the LPA3 receptor.[1] While initially characterized as a selective LPA3 agonist, subsequent research has revealed a degree of cross-reactivity with other members of the lysophospholipid receptor family, albeit with significantly lower potency. This guide provides a comparative analysis of this compound's activity across various lysophospholipid receptors, supported by experimental data and detailed methodologies.
Comparative Activity of this compound at LPA Receptors
The selectivity of this compound has been primarily evaluated through functional assays measuring G-protein activation and intracellular calcium mobilization. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and the endogenous ligand LPA for the LPA1, LPA2, and LPA3 receptors, as determined by GTPγS binding assays in transfected HEK293T cell membranes.
| Ligand | Receptor | EC50 (nM) | Reference Cell Line | Assay Type |
| This compound | LPA1 | No activity detected | HEK293T | GTPγS Binding Assay |
| LPA2 | Weak agonism at >1µM | HEK293T | GTPγS Binding Assay | |
| LPA3 | 276 | HEK293T | GTPγS Binding Assay | |
| LPA | LPA1 | 128 | HEK293T | GTPγS Binding Assay |
| LPA2 | 27 | HEK293T | GTPγS Binding Assay | |
| LPA3 | 196 | HEK293T | GTPγS Binding Assay |
Data sourced from Hasegawa et al., 2003.[2][3]
As the data indicates, this compound is a potent agonist at the LPA3 receptor, with an EC50 value of 276 nM.[2] In stark contrast, it displays no significant agonistic activity at the LPA1 receptor and only weak agonism at the LPA2 receptor at concentrations exceeding 1 µM in GTPγS binding assays.[2] Studies on calcium mobilization further support this selectivity profile, with this compound efficiently inducing intracellular calcium increases in LPA3-expressing Sf9 cells, while showing poor activity in LPA2-expressing cells.[3][4]
Signaling Pathways
LPA receptors, including LPA1, LPA2, and LPA3, are G protein-coupled receptors (GPCRs) that primarily signal through three main families of heterotrimeric G proteins: Gq/11, Gi/o, and G12/13. Activation of these pathways leads to a variety of cellular responses. This compound, through its activation of LPA3, can initiate these downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cross-reactivity of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
1. Membrane Preparation:
-
Culture HEK293T cells overexpressing the specific human LPA receptor subtype (LPA1, LPA2, or LPA3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), GDP (final concentration 10 µM), and varying concentrations of this compound or LPA.
-
The assay buffer should contain 50 mM HEPES (pH 7.4), 100 mM NaCl, and 10 mM MgCl₂.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM) and is subtracted from all other measurements.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Preparation:
-
Plate cells (e.g., CHO or HEK293) stably expressing the LPA receptor of interest in black-walled, clear-bottom 96-well or 384-well microplates.
-
Culture the cells overnight to allow for adherence.
2. Dye Loading:
-
Prepare a loading buffer containing a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
3. Assay on FLIPR:
-
Prepare a compound plate containing serial dilutions of this compound or other ligands.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence of each well before adding the compound.
-
The FLIPR's integrated pipettor will then add the compounds from the compound plate to the cell plate.
-
The instrument will immediately and continuously monitor the change in fluorescence in each well over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. 2S-OMPT - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPA3: Pharmacodynamic Differences Between Lysophosphatidic Acid and Oleoyl-Methoxy Glycerophosphothionate: Biased Agonism, Two Sites | MDPI [mdpi.com]
Validating Experimental Findings: A Comparison of Genetic Approaches for Target Protein (e.g., OmpT) Function
For researchers and drug development professionals, rigorously validating the function of a target protein is a critical step in the research and development pipeline. Genetic methods provide powerful tools to modulate the expression of a target gene, thereby allowing for the elucidation of its role in cellular processes. This guide compares the use of small interfering RNA (siRNA) with other genetic approaches for validating experimental findings related to a target protein, using the bacterial outer membrane protease OmpT as an illustrative example.
Comparison of Genetic Validation Methods
Genetic validation techniques primarily differ in their mechanism, duration of effect, and potential for off-target effects. The choice of method often depends on the specific experimental goals, the cell type or model organism, and the desired level of gene expression modulation.
| Method | Mechanism of Action | Effect Duration | Typical Efficiency | Potential for Off-Target Effects | Key Advantages | Key Disadvantages |
| siRNA (Small Interfering RNA) | Post-transcriptional gene silencing by targeting mRNA for degradation through the RNA-induced silencing complex (RISC).[1] | Transient (typically 48-96 hours)[2] | 70-95% knockdown | Moderate; can be minimized with careful design and low concentrations.[3][4] | Rapid and straightforward protocol, suitable for high-throughput screening.[1] | Transient effect, potential for incomplete knockdown, off-target effects.[2][3] |
| shRNA (Short Hairpin RNA) | Delivered via a vector (e.g., lentivirus), transcribed into a short hairpin RNA, processed by Dicer into siRNA, and then follows the siRNA pathway.[2] | Stable and long-term (if integrated into the genome) | 70-95% knockdown | Moderate to high, depending on integration site and expression level. | Enables long-term studies and the creation of stable cell lines. | More complex and time-consuming to generate, potential for insertional mutagenesis. |
| CRISPR/Cas9 (Gene Knockout) | Creates a double-strand break in the DNA at a specific locus, which is then repaired by non-homologous end joining, often resulting in frameshift mutations and a permanent gene knockout.[5][6] | Permanent | >90% knockout | Low to moderate; can be reduced by using high-fidelity Cas9 variants and careful guide RNA design.[3][6] | Complete and permanent loss of gene function.[5] | Can be lethal if the target gene is essential, more complex experimental setup.[3] |
| CRISPRi (CRISPR interference) | Utilizes a deactivated Cas9 (dCas9) fused to a transcriptional repressor, which blocks transcription of the target gene without altering the DNA sequence.[2][3] | Reversible and tunable | 50-99% repression | Low | Reversible gene silencing, allows for dose-dependent studies. | Efficiency can be variable depending on the target locus and sgRNA design. |
Hypothetical Signaling Pathway Involving a Target Protease
The following diagram illustrates a hypothetical signaling pathway where a target protease, such as OmpT, plays a crucial role. In this scenario, the protease is involved in the cleavage and activation of a substrate that initiates a downstream signaling cascade leading to a cellular response.
Experimental Protocols
siRNA-Mediated Knockdown of a Target Protein
This protocol provides a general workflow for transiently silencing a target gene in cultured mammalian cells using siRNA.
Materials:
-
Pre-designed and validated siRNA oligonucleotides targeting the gene of interest (2-3 different siRNAs are recommended to control for off-target effects).[7]
-
Non-targeting (scrambled) siRNA control.
-
Lipid-based transfection reagent.
-
Opti-MEM I Reduced Serum Medium (or equivalent).
-
Mammalian cell line of interest.
-
Cell culture medium and supplements.
-
6-well plates or other desired culture vessels.
-
Reagents for downstream analysis (e.g., qPCR, Western blot).
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of a 20 µM siRNA stock into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of the transfection reagent into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 1.5 mL of fresh, antibiotic-free medium.
-
Add the 500 µL of the siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically for the specific gene and cell line.
-
Validation of Knockdown:
-
mRNA Level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to determine the relative expression level of the target gene's mRNA compared to a housekeeping gene and the scrambled siRNA control.[1]
-
Protein Level: Lyse the cells and perform a Western blot to assess the reduction in the target protein levels compared to the controls.[8]
-
-
Functional Assay: Once knockdown is confirmed, perform the relevant functional assays to assess the phenotypic consequences of silencing the target gene.
Experimental Workflow for siRNA Validation
The following diagram outlines the typical workflow for a gene silencing experiment using siRNA, from experimental setup to data analysis.
References
- 1. qiagen.com [qiagen.com]
- 2. idtdna.com [idtdna.com]
- 3. synthego.com [synthego.com]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 6. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Signaling Profiles of (2S)-OMPT and Endogenous LPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling profiles of the synthetic lysophosphatidic acid (LPA) analog, (2S)-OMPT, and endogenous LPA species. The information presented herein is based on experimental data from publicly available scientific literature and is intended to assist researchers in understanding the distinct pharmacological properties of these molecules.
Endogenous lysophosphatidic acid (LPA) encompasses a family of structurally related lipid signaling molecules that activate a class of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA1-6). These receptors couple to a variety of G proteins, including Gq/11, Gi/o, G12/13, and Gs, to initiate a wide range of cellular responses, from proliferation and migration to survival and apoptosis[1][2][3][4][5]. The specific signaling outcome is dependent on the LPA species, the receptor subtype expressed, and the cellular context.
This compound is a metabolically stabilized LPA analog that has been widely characterized as a potent agonist, with a notable preference for the LPA3 receptor[6][7]. However, emerging evidence reveals a more complex signaling profile, suggesting that this compound acts as a biased agonist, preferentially activating certain downstream pathways over others when compared to endogenous LPA[8][9]. This biased agonism presents both opportunities and challenges for its use as a pharmacological tool and as a potential therapeutic agent.
Key Comparative Findings:
-
This compound exhibits biased agonism at the LPA3 receptor: Compared to endogenous LPA, this compound is significantly more potent at inducing LPA3 receptor phosphorylation and subsequent ERK1/2 phosphorylation. Conversely, it is less effective at stimulating intracellular calcium mobilization[8][10].
-
Differential G-protein activation and receptor selectivity: While most potent at the LPA3 receptor, this compound shows weak agonistic activity at the LPA2 receptor at higher concentrations and is largely inactive at the LPA1 receptor[9]. Endogenous LPA species, such as 18:1 LPA, activate LPA1, LPA2, and LPA3[9][11].
-
Distinct kinetics of β-arrestin recruitment: Endogenous LPA induces a rapid and robust recruitment of β-arrestin 2 to the LPA3 receptor. In stark contrast, the recruitment induced by this compound is significantly delayed, a key feature of its biased signaling profile[8][10].
-
Varied signaling of endogenous LPA species: Different endogenous LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) exhibit distinct potencies and efficacies at LPA receptors, leading to biased signaling even among the natural ligands. For instance, at the LPA1 receptor, 18:2 and 17:0 LPA show a bias towards ERK phosphorylation over calcium mobilization when compared to 18:1 LPA[1].
This guide will further elaborate on these differences through quantitative data presented in structured tables, detailed experimental methodologies for the key assays cited, and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data comparing the signaling profiles of this compound and various endogenous LPA species.
Table 1: Comparative Potency (EC50) of this compound and Endogenous LPA at the LPA3 Receptor
| Signaling Readout | This compound (nM) | 18:1 LPA (nM) | Reference(s) |
| LPA3 Receptor Phosphorylation | 10 | 270 | [8][10] |
| ERK1/2 Phosphorylation | 5 | 290 | [8][10] |
| Intracellular Calcium Mobilization | 425 | 300 | [8] |
| GTPγS Binding | 276 | 196 | [9] |
Table 2: Comparative Potency (EC50 in nM) of Endogenous LPA Species at the LPA1 Receptor in Human Lung Fibroblasts
| LPA Species | Calcium Mobilization | ERK Phosphorylation | Reference(s) |
| 18:1 LPA | 16 | 126 | [1] |
| 16:0 LPA | 20 | 1995 | [1] |
| 17:0 LPA | 126 | 126 | [1] |
| 18:2 LPA | 32 | 1000 | [1] |
Table 3: Comparative Potency (EC50 in nM) of 18:1 LPA in GTPγS Binding Assays
| Receptor | EC50 (nM) | Reference(s) |
| LPA1 | 128 | [9] |
| LPA2 | 27 | [9] |
| LPA3 | 196 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Transfection
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For signaling assays, cells are transiently transfected with plasmids encoding the desired LPA receptor subtype using standard transfection reagents like Polyethyleneimine (PEI).
LPA3 Receptor Phosphorylation Assay
HEK293 cells expressing the LPA3 receptor are incubated in phosphate-free DMEM for 1 hour, followed by a 3-hour incubation with [32P]orthophosphate (50 µCi/mL). Cells are then stimulated with various concentrations of this compound or LPA for 15 minutes. After stimulation, cells are lysed, and the LPA3 receptor is immunoprecipitated using an anti-receptor antibody. The immunoprecipitates are resolved by SDS-PAGE, and the phosphorylated receptor is visualized by autoradiography and quantified by densitometry[6].
ERK1/2 Phosphorylation Assay (Western Blot)
Cells are serum-starved for 6-12 hours prior to stimulation to minimize basal ERK1/2 phosphorylation. Following stimulation with this compound or LPA for the indicated times (typically 5 minutes for peak activation), cells are lysed in RIPA buffer. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified[1][2].
Intracellular Calcium Mobilization Assay
Cells expressing the LPA receptor of interest are seeded in a 96-well plate. The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 1 hour at 37°C. After washing to remove excess dye, the baseline fluorescence is measured. This compound or LPA is then added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader[10][12].
β-Arrestin Recruitment Assay
A common method to measure β-arrestin recruitment is the PathHunter assay. This assay utilizes cells co-expressing the LPA receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
GTPγS Binding Assay
Cell membranes expressing the LPA receptor of interest are prepared. The membranes are incubated with increasing concentrations of this compound or LPA in the presence of GDP and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity retained on the filter is then measured by scintillation counting, which reflects the level of G-protein activation.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways discussed in this guide.
Caption: General overview of LPA receptor signaling pathways.
Caption: Biased agonism of this compound at the LPA3 receptor.
Caption: General experimental workflow for comparative signaling analysis.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative analyses of lysophosphatidic acid receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single receptor encoded by vzg-1/lpA1/edg-2 couples to G proteins and mediates multiple cellular responses to lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (2S)-OMPT: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate), a potent agonist of the LPA3 receptor. Adherence to these procedures is critical for minimizing risks and protecting the environment.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult your institution's environmental health and safety (EHS) guidelines. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate | N/A |
| CAS Number | 645408-61-3 | N/A |
| Molecular Formula | C22H43O6PS | N/A |
| Molecular Weight | 466.62 g/mol | N/A |
| Appearance | Not available | N/A |
| Solubility | Soluble in PBS (pH 7.2) up to ~4 mg/mL | [3] |
| InChI Key | XGRLSUFHELJJAB-JGSYTFBMSA-M | [3] |
Note: As a specific SDS for this compound is unavailable, some physical and chemical properties are not listed. The information for the closely related oleoyl-L-alpha-lysophosphatidic acid sodium salt indicates it is sensitive to air, light, and moisture and is incompatible with strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organophosphothionates. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The label on the waste container should clearly state "Hazardous Waste: this compound" and include the full chemical name and any known hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[1]
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
-
-
Treatment of Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] Improper disposal can lead to environmental contamination and regulatory violations. For closely related compounds, smaller quantities may be disposable with household waste, but due to the organophosphothionate nature of this compound, this is not recommended without explicit approval from your EHS department.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
